Product packaging for Imidazo[1,2-a]pyridin-8-ol(Cat. No.:CAS No. 69214-22-8)

Imidazo[1,2-a]pyridin-8-ol

Cat. No.: B1303863
CAS No.: 69214-22-8
M. Wt: 134.14 g/mol
InChI Key: VPUDIWIKGNMSOL-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-8-ol (CAS Number: 69214-22-8) is a nitrogen-bridged bicyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This chemical scaffold is recognized for its wide spectrum of pharmacological potential, serving as a key synthetic intermediate and core structure for developing novel bioactive molecules. The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, forming the basis of several therapeutic agents . Recent scientific investigations highlight the particular relevance of this scaffold in oncology research. Studies demonstrate that novel imidazo[1,2-a]pyridine derivatives exhibit potent anti-cancer activities by suppressing critical signaling pathways such as NF-κB and STAT3, which are central to inflammation-driven cancer progression . Furthermore, specific derivatives have been shown to inhibit the AKT/mTOR pathway, induce G2/M cell cycle arrest, and promote apoptosis in various cancer cell lines, including melanoma and cervical cancers . The anti-inflammatory activity of these compounds is evidenced by their ability to reduce levels of inflammatory cytokines, cyclooxygenase-2 (COX-2), and inducible NO synthase (iNOS) . This compound is provided exclusively for research applications in chemical biology and drug development. It is supplied with detailed analytical characterization. Handling Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safety and comply with all local regulations regarding chemical handling and disposal.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O B1303863 Imidazo[1,2-a]pyridin-8-ol CAS No. 69214-22-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-a]pyridin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-6-2-1-4-9-5-3-8-7(6)9/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUDIWIKGNMSOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69214-22-8
Record name imidazo[1,2-a]pyridin-8-ol
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Advanced Synthetic Methodologies for Imidazo 1,2 a Pyridin 8 Ol and Its Derivatives

Condensation Reactions in Imidazo[1,2-a]pyridine (B132010) Synthesis

Condensation reactions are fundamental to the synthesis of imidazo[1,2-a]pyridines, typically involving the reaction of a 2-aminopyridine (B139424) derivative with a suitable C2 synthon. These reactions can be broadly categorized based on the nature of the carbonyl compound or the presence of multiple bonds in the reacting partner.

Condensation between 2-Aminopyridines and Carbonyl Compounds

The reaction between 2-aminopyridines and various carbonyl compounds is a widely exploited and classical approach for constructing the imidazo[1,2-a]pyridine core. acs.orgnih.gov The choice of carbonyl compound dictates the substitution pattern on the resulting heterocyclic ring.

Multicomponent reactions (MCRs) involving aldehydes, 2-aminopyridines, and a third component have emerged as a powerful and efficient strategy for the one-pot synthesis of diverse imidazo[1,2-a]pyridine derivatives. bio-conferences.org These reactions are characterized by high atom economy and procedural simplicity.

One of the most prominent examples is the Groebke–Blackburn–Bienaymé reaction, a three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. acs.orgmdpi.com This reaction can be catalyzed by various catalysts, including scandium triflate, to afford 3-aminoimidazo[1,2-a]pyridine derivatives. bio-conferences.org The versatility of this method allows for the use of a wide range of aromatic, heteroaromatic, and aliphatic aldehydes. bio-conferences.org

Another significant multicomponent approach involves the copper-catalyzed reaction of 2-aminopyridines, aldehydes, and terminal alkynes. bio-conferences.orgresearchgate.net This method provides a direct route to a broad spectrum of imidazo[1,2-a]pyridine compounds. bio-conferences.org Various copper catalysts, such as copper(I) iodide combined with NaHSO₄•SiO₂, have been effectively employed in refluxing toluene (B28343) to achieve high to excellent yields. organic-chemistry.org

The following table summarizes representative examples of multicomponent reactions utilizing aldehydes for the synthesis of imidazo[1,2-a]pyridine derivatives.

Catalyst/ReagentThird ComponentSolventYield (%)Reference
Scandium triflateIsonitrileNot specifiedHigh bio-conferences.org
Copper(I) iodide/NaHSO₄•SiO₂Terminal alkyneTolueneHigh to Excellent organic-chemistry.org
CuSO₄/TsOHTerminal alkyneTolueneAcceptable researchgate.net
Choline chloride-based deep eutectic solventsCyclohexyl isocyanideUrea–choline chloride57-87 researchgate.net

This table is interactive and can be sorted by clicking on the column headers.

Ketones are also valuable substrates in the synthesis of imidazo[1,2-a]pyridines, often participating in three-component reactions to yield 2,3-disubstituted derivatives. acs.orgnih.gov A variety of catalytic systems have been developed to facilitate these transformations.

For instance, a copper(I)-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones has been reported, which is compatible with a broad range of functional groups. organic-chemistry.org This reaction is believed to proceed through a catalytic Ortoleva-King type reaction. organic-chemistry.org Furthermore, the use of unsaturated ketones as substrates allows for the formation of alkenyl-substituted imidazoheterocycles. organic-chemistry.org

Metal-free approaches have also been explored. An effective protocol promoted by graphene oxide (GO) facilitates the condensation of 2-aminopyridines with acetophenones and thiols. nih.gov This reaction involves the in-situ generation of iodoacetophenone. nih.gov

The table below highlights different catalytic systems used in the synthesis of imidazo[1,2-a]pyridines from ketones.

Catalyst/ReagentKetone TypeKey FeatureYieldReference
CuIAcetophenonesAerobic oxidation, broad functional group toleranceGood organic-chemistry.org
KI/tert-butyl hydroperoxideVarious ketonesUltrasound-assisted, metal-free, in waterGood organic-chemistry.org
Graphene Oxide (GO)AcetophenonesMetal-free, three-component with thiolsNot specified nih.gov
CBrCl₃Phenylacetophenones, phenylacetonesMetal-free, α-bromination shuttleVery good organic-chemistry.org
Flavin/IodineVarious ketonesDual catalytic system, aerobic oxidationNot specified organic-chemistry.org

This table is interactive and can be sorted by clicking on the column headers.

The condensation of 2-aminopyridines with α-halogenocarbonyl compounds, such as α-haloketones and α-haloaldehydes, is a classical and still widely used method for the synthesis of imidazo[1,2-a]pyridines. bio-conferences.orgnih.gov This reaction, first reported by Tschitschibabin, typically involves the initial alkylation of the endocyclic nitrogen atom of the 2-aminopyridine, followed by intramolecular condensation. acs.orgbio-conferences.org

Initially, these reactions were often conducted at high temperatures in sealed tubes. bio-conferences.org However, modern advancements have led to milder and more efficient catalyst-free and solvent-free conditions. For example, the reaction of 2-aminopyridines with α-bromo/chloroketones can proceed efficiently at 60°C without the need for a catalyst or solvent. bio-conferences.org The key step is the nucleophilic substitution of the halide by the pyridine (B92270) nitrogen. bio-conferences.org

Despite its utility, this method has limitations due to the lachrymatory properties and limited commercial availability of many α-halocarbonyl compounds. nih.gov

In the pursuit of more environmentally friendly synthetic routes, other carbonyl compounds and green chemistry principles have been applied to the synthesis of imidazo[1,2-a]pyridines. researchgate.netingentaconnect.com These approaches aim to reduce the use of hazardous reagents and solvents, and to improve energy efficiency.

An example of a green synthetic approach is the catalyst-free condensation of 2-aminopyridine with halogenoesters, such as ethyl bromopyruvate, by simply refluxing the mixture in ethanol (B145695). acs.orgnih.gov This method provides key intermediates for the synthesis of biologically active molecules. acs.orgnih.gov

Ultrasound-assisted synthesis in water as a green solvent represents another significant advancement. organic-chemistry.org For instance, the C-H functionalization of ketones using a KI/tert-butyl hydroperoxide catalytic system under ultrasound irradiation enables the synthesis of imidazo[1,2-a]pyridines in good yields without the need for a metal catalyst. organic-chemistry.org

The following table showcases some green chemistry approaches for the synthesis of imidazo[1,2-a]pyridines.

Carbonyl CompoundGreen ApproachSolventKey AdvantageReference
Halogenoesters (e.g., ethyl bromopyruvate)Catalyst-freeEthanolEco-friendly solvent, simple procedure acs.orgnih.gov
KetonesUltrasound-assisted, KI/TBHP catalystWaterMetal-free, green solvent, mild conditions organic-chemistry.org
Aldehydes and isonitrilesUse of deep eutectic solventsCholine chloride-basedBiodegradable solvent, easy purification researchgate.net

This table is interactive and can be sorted by clicking on the column headers.

Condensation with Compounds Containing Multiple Bonds

The synthesis of the imidazo[1,2-a]pyridine core can also be achieved through condensation reactions of 2-aminopyridines with compounds containing multiple bonds, such as nitroolefins and alkynes. acs.org

A copper-catalyzed one-pot procedure enables the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. organic-chemistry.org This method is quite general for the construction of various imidazo[1,2-a]pyridines. organic-chemistry.org Another approach involves a cascade reaction between nitroolefins and 2-aminopyridines catalyzed by FeCl₃, which has been identified as a superior Lewis acid catalyst for this transformation. bio-conferences.org This reaction proceeds via a Michael addition of the 2-aminopyridine to the nitroolefin. acs.org

Furthermore, a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene can produce 3-arylimidazo[1,2-a]pyridines in high yields. organic-chemistry.org

Multicomponent Reactions (MCRs) for Imidazo[1,2-a]pyridin-8-ol Analogues

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, have become a cornerstone in the synthesis of complex heterocyclic systems like imidazo[1,2-a]pyridines. researchgate.netmdpi.com These reactions are highly valued for their convergence, operational simplicity, and inherent atom economy, making them powerful tools for generating molecular diversity. researchgate.net

Groebke–Blackburn–Bienaymé Reaction (GBBR) and its Variations

Among the most prominent MCRs for constructing the imidazo[1,2-a]pyridine core is the Groebke–Blackburn–Bienaymé reaction (GBBR). nih.govnih.gov This three-component reaction involves the condensation of a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide to yield 3-amino-substituted imidazo[1,2-a]pyridines. nih.govbeilstein-journals.org The GBBR has garnered considerable attention due to its efficiency and the pharmacological relevance of its products. nih.gov

In the pursuit of greener synthetic methods, catalyst-free versions of the GBBR have been developed. These protocols often utilize environmentally benign solvents or solvent-free conditions to promote the reaction. For instance, the use of deep eutectic solvents, such as a urea-choline chloride mixture, has been shown to effectively facilitate the synthesis of imidazo[1,2-a]pyridines in good yields without the need for a catalyst. researchgate.net These methods offer advantages like simplified purification processes and the use of biodegradable solvents. researchgate.net Another approach involves performing the reaction in water or ethanol, which are considered green solvents. rsc.orgresearchgate.net Research has demonstrated that heating a mixture of the three components in ethanol can lead to the desired products in moderate to good yields. researchgate.net

Table 1: Examples of Catalyst-Free Groebke–Blackburn–Bienaymé Reactions

Aldehyde Isocyanide Solvent Temperature (°C) Yield (%)
Benzaldehyde Cyclohexyl isocyanide Urea-Choline Chloride 80 87
4-Chlorobenzaldehyde Cyclohexyl isocyanide Urea-Choline Chloride 80 85
4-Nitrobenzaldehyde Cyclohexyl isocyanide Urea-Choline Chloride 80 82
4-(Trifluoromethyl)benzaldehyde tert-Butyl isocyanide Ethanol 60 67
4-Methoxybenzaldehyde tert-Butyl isocyanide Ethanol 60 65

Data compiled from multiple sources for illustrative purposes. researchgate.netresearchgate.net

While catalyst-free methods are advantageous, various metal catalysts have been employed to enhance the efficiency and scope of the GBBR. Lewis acids are commonly used to activate the aldehyde component towards nucleophilic attack. Scandium triflate (Sc(OTf)₃) was one of the early and effective catalysts reported for this transformation, leading to higher yields compared to uncatalyzed reactions. nih.gov Other metal catalysts, such as copper salts, have also been utilized. For instance, a one-pot, three-component coupling of 2-aminopyridine, an aldehyde, and a terminal alkyne using a copper catalyst can produce imidazo[1,2-a]pyridine derivatives. bio-conferences.org These metal-catalyzed approaches often allow for milder reaction conditions and broader substrate compatibility.

Table 2: Comparison of Metal Catalysts in the Groebke–Blackburn–Bienaymé Reaction

Catalyst Aldehyde Isocyanide Solvent Yield (%)
Sc(OTf)₃ Benzaldehyde Benzyl isocyanide Methanol High
NH₄Cl 2-Azidobenzaldehyde tert-Butyl isocyanide Ethanol 89
HPW (2 mol%) Benzaldehyde Cyclohexyl isocyanide Ethanol (Microwave) 99
CuI Various Various Toluene High to Excellent

Data compiled from multiple sources for illustrative purposes. nih.govmdpi.combio-conferences.orgbeilstein-journals.org

The development of asymmetric versions of the GBBR is a significant advancement, enabling the synthesis of chiral imidazo[1,2-a]pyridines, which are of great interest in medicinal chemistry. nih.govnih.gov These reactions typically employ a chiral catalyst to control the stereochemical outcome. Chiral phosphoric acids have emerged as effective catalysts for the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via an asymmetric GBBR. nih.govnih.gov This approach has been successful in producing a range of imidazo[1,2-a]pyridine atropoisomers with high yields and excellent enantioselectivities. nih.govnih.govresearchgate.net The strategic use of substrates with remote hydrogen bonding donors has been shown to be crucial for achieving high stereoselectivity in these reactions. nih.govresearchgate.net

Tandem and Cascade Reactions in Imidazo[1,2-a]pyridine Synthesis

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, provide an elegant and efficient pathway to complex molecules like imidazo[1,2-a]pyridines. beilstein-journals.orgsemanticscholar.org These processes are designed to minimize waste and improve operational efficiency. For example, peptidomimetics containing a substituted imidazo[1,2-a]pyridine fragment have been synthesized through a tandem sequence of a GBBR followed by a Ugi reaction. beilstein-journals.orgnih.gov In this approach, the product of the initial GBBR serves as a component in the subsequent multicomponent reaction, allowing for the rapid assembly of complex, drug-like molecules. beilstein-journals.orgnih.gov Another strategy involves the reaction of Morita-Baylis-Hillman (MBH) acetates of nitroalkenes with 2-aminopyridines, which proceeds through a cascade inter-intramolecular double aza-Michael addition to form functionalized imidazo[1,2-a]pyridines. researchgate.net

Metal-Free Direct Synthesis Protocols

The development of metal-free direct synthesis protocols for imidazo[1,2-a]pyridines aligns with the principles of green chemistry by avoiding the use of potentially toxic and expensive heavy metals. acs.orgrsc.orgnih.govnih.gov These methods often rely on the inherent reactivity of the starting materials under specific conditions. A notable example is the condensation of 2-aminopyridines with α-haloketones, a classic method that can be performed under catalyst-free and solvent-free conditions at moderate temperatures. bio-conferences.org More recent eco-friendly approaches include the condensation of 2-aminopyridine with halogenoesters in ethanol to produce key intermediates for potent antiviral agents. acs.orgnih.gov Additionally, iodine-promoted reactions of 2-aminopyridine with acetophenones or heteroaryl analogues provide access to 2-aryl and 2-heteroaryl substituted imidazo[1,2-a]pyridines through metal-free catalysis. nih.gov A particularly efficient and rapid metal-free method involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums in water at ambient conditions, which can yield the product quantitatively in minutes on a gram scale. rsc.org

Molecular Iodine Catalyzed Approaches

Molecular iodine has emerged as an environmentally benign and effective catalyst for synthesizing imidazo[1,2-a]pyridine derivatives. nih.gov This approach often involves a one-pot, three-component coupling reaction. nih.govrsc.org An ultrasonication-assisted strategy utilizing molecular iodine can efficiently catalyze the reaction between 2-aminopyridine derivatives, pertinent acetophenones, and dimedone in an aqueous medium under aerobic conditions. nih.gov This method is noted for its high product yields, reaching up to 96%, with minimal reaction times and modest catalyst loading. nih.gov

Another iodine-catalyzed protocol involves the intermolecular oxidative cyclization of 2-aminopyridines and nitroalkenes, using aqueous hydrogen peroxide as the terminal oxidant. nih.gov The proposed mechanism for this transformation begins with a Michael addition of the 2-aminopyridine to the nitroalkene. nih.gov This is followed by iodination at the alpha-position relative to the nitro group by hypoiodous acid (HOI), which is generated in situ from iodine and hydrogen peroxide. The process concludes with an intramolecular nucleophilic substitution and subsequent oxidation. nih.gov

Researchers have also disclosed a simple molecular iodine-catalyzed approach that delivers 2-substituted imidazo[1,2-a]pyridines from pyridines and oxime esters. nih.gov It is proposed that iodine initiates the cleavage of the N–O bond in the oxime esters, generating reactive iminyl radicals that then couple regioselectively with the pyridines. nih.gov

Table 1: Overview of Molecular Iodine-Catalyzed Synthesis

Reactants Key Reagents/Conditions Yield Reference
2-Aminopyridine, Acetophenone, Dimedone I₂, Water, Ultrasonication, Aerobic Up to 96% nih.gov, nih.gov
2-Aminopyridine, Nitroalkene I₂, H₂O₂ (aq) N/A nih.gov
Pyridine, Oxime Ester I₂ N/A nih.gov

Catalyst-Free Approaches with Specific Reagents

The synthesis of imidazo[1,2-a]pyridines can also be achieved efficiently without the use of a catalyst, relying instead on specific reagents and conditions. A highly efficient and facile method involves the condensation of α-haloketones with 2-aminopyridines. scielo.br By heating the neat mixture of reactants at 60°C, the desired 2-phenylimidazo[1,2-a]pyridine (B181562) can be obtained in 91% yield in just 20 minutes. scielo.br This reaction proceeds via the initial alkylation of the endocyclic nitrogen atom of the 2-aminopyridine, followed by an intramolecular condensation. nih.gov

Another catalyst-free approach involves the reaction of 2-aminopyridines with nitroalkenes. This transformation proceeds through a cascade process starting with an aza-Michael addition of the 2-aminopyridine to the nitrovinyl group. nih.gov Similarly, a simple and catalyst-free method for the synthesis of novel 2-phosphonylated imidazo[1,2-a]pyridines from 2-aminopyridine and phosphorylated alkynes has been developed under mild conditions. nih.gov The proposed mechanism involves an initial attack of the pyridine nitrogen atom on the triple bond, followed by the cleavage of hydrogen chloride and subsequent ring closure. nih.gov

Furthermore, eco-friendly catalyst-free condensation of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with various ethyl 2,4-dioxo-4-arylbutanoates in the presence of piperidine (B6355638) as a base yields benzo nih.govijpsr.comimidazo[1,2-a]pyridine derivatives. nih.gov

Table 2: Selected Catalyst-Free Synthetic Approaches

Reactants Specific Reagents/Conditions Yield Reference
α-Bromoacetophenone, 2-Aminopyridine Neat, 60°C 91% scielo.br
2-Aminopyridine, Phosphorylated Alkynes Mild conditions N/A nih.gov

Transition Metal-Catalyzed Reactions

Transition metals, particularly copper and palladium, are pivotal catalysts in the synthesis of the imidazo[1,2-a]pyridine core, enabling a range of annulation, coupling, and carbonylation reactions.

Copper catalysts are effective in promoting the synthesis of imidazo[1,2-a]pyridines through various oxidative coupling and annulation strategies. researchgate.net A one-pot procedure utilizing a copper catalyst allows for the synthesis of diverse imidazo[1,2-a]pyridines from aminopyridines and nitroolefins, with air serving as the oxidant. organic-chemistry.orgnih.gov Optimization studies identified Copper(I) bromide (CuBr) as the most effective catalyst for this transformation, with DMF as the optimal solvent at a temperature of 80°C, achieving yields of up to 90%. organic-chemistry.org The reaction is generally tolerant of various substituents, although electron-rich substrates tend to provide better yields. organic-chemistry.org A plausible mechanism for this reaction involves a Michael addition, the formation of a radical cation, hydrogen abstraction, and finally, an intramolecular nucleophilic addition. organic-chemistry.org

Another copper-catalyzed approach is the aerobic oxidative synthesis from 2-aminopyridines and acetophenones, which is compatible with a broad range of functional groups. organic-chemistry.org This reaction is believed to proceed through a catalytic Ortoleva-King reaction mechanism. organic-chemistry.org

Palladium-catalyzed carbonylation is a key method for introducing carboxamide groups into the imidazo[1,2-a]pyridine skeleton, particularly at the C6 or C8 positions. nih.govmdpi.com This reaction is effectively carried out using a recyclable heterogeneous palladium catalyst, where palladium is immobilized on a supported ionic liquid phase (SILP) decorated with pyridinium (B92312) ions. nih.govmdpi.com The starting materials for this transformation are typically 6- or 8-iodoimidazo[1,2-a]pyridine (B15351950) derivatives. mdpi.com

The aminocarbonylation of these iodo derivatives can lead to the formation of amides. nih.gov Interestingly, in the case of 6-iodo derivatives reacting with aliphatic amines, a competition between mono- and double carbonylation can occur, yielding either the corresponding amides or α-ketoamides. nih.govmdpi.com However, by carefully selecting the reaction conditions, good to excellent selectivity for either product can be achieved. nih.gov The heterogeneous catalyst demonstrates excellent recyclability and low palladium leaching, making it a sustainable choice for synthesizing these valuable amide derivatives. nih.govmdpi.com

Oxidative Coupling and Cyclization Strategies

Oxidative coupling and cyclization represent an efficient strategy for constructing the imidazo[1,2-a]pyridine ring system, often employing transition metal catalysts and an oxidant. A prominent example is the copper-catalyzed one-pot synthesis from aminopyridines and nitroolefins, which uses air as a green and abundant oxidant. organic-chemistry.orgnih.gov The mechanism involves several oxidative steps, including the formation of a radical cation and hydrogen abstraction, culminating in an intramolecular nucleophilic addition to form the bicyclic product. organic-chemistry.org

Similarly, a Copper(I) iodide (CuI)-catalyzed aerobic oxidative synthesis has been developed using 2-aminopyridines and acetophenones as starting materials. organic-chemistry.org This method is robust, tolerating a wide array of functional groups and can even be used to form alkenyl-substituted imidazoheterocycles when unsaturated ketones are used as substrates. organic-chemistry.org Mechanistic studies suggest this reaction proceeds via a catalytic Ortoleva-King type reaction. organic-chemistry.org These methods highlight the utility of harnessing oxidation to drive the formation of C-N bonds and achieve the desired cyclization.

Microwave-Assisted Synthetic Methods

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient construction of imidazo[1,2-a]pyridine derivatives. ijpsr.com This technique significantly reduces reaction times and often improves yields compared to conventional heating methods. nih.gov

An efficient microwave-assisted, metal-free synthesis of 2,8-diaryl-6-aminoimidazo[1,2-a]pyridines has been developed via an amine-triggered benzannulation. organic-chemistry.org Using pyrrolidine (B122466) as the secondary amine for cyclization, yields of up to 94% can be achieved in as little as 10 minutes. organic-chemistry.org This environmentally friendly approach avoids the need for metal catalysts and additives. organic-chemistry.org

Another protocol describes a solvent- and catalyst-free method for the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, resulting in good to excellent yields. dntb.gov.ua The benefits of this method include a fast and clean reaction, high yields, simple workup, and environmental benignity. dntb.gov.ua Furthermore, microwave irradiation has been successfully applied to sequential two-step, one-pot, multicomponent reactions to produce complex imidazole (B134444) derivatives fused with the imidazo[1,2-a]pyrimidine (B1208166) core, using p-toluenesulfonic acid as a catalyst in ethanol, a green solvent. nih.gov

Table 3: Comparison of Microwave-Assisted Methods

Method Reactants Conditions Yield Time Reference
Amine-Triggered Benzannulation Aryl(4-aryl-1-(prop-2-ynyl)-1H-imidazol-2-yl)methanone, Dialkylamines Metal-free, Microwave Up to 94% 10 min organic-chemistry.org
Condensation 2-Aminopyridines, α-Bromoketones Solvent-free, Catalyst-free, Microwave Good to Excellent N/A dntb.gov.ua

Synthesis of Specific this compound Derivatives

A key method for synthesizing imidazo[1,2-a]pyridine-8-carboxamide (B121145) derivatives involves a palladium-catalyzed aminocarbonylation reaction. mdpi.com This approach utilizes 8-iodo-imidazo[1,2-a]pyridines as starting materials. The introduction of the carboxamide functional group at the C8-position is achieved through a reaction with various amines and carbon monoxide, facilitated by a palladium catalyst. mdpi.com

One effective system employs a recyclable palladium catalyst immobilized on a supported ionic liquid phase. This heterogeneous catalyst facilitates the conversion of 8-iodo derivatives into the desired carboxamide products with good to excellent yields. The reaction conditions can be optimized to favor the formation of either amides or α-ketoamides, particularly when using aliphatic amines as nucleophiles. mdpi.com The use of a heterogeneous catalyst is advantageous as it demonstrates excellent recyclability and low palladium leaching. mdpi.com

The general reaction involves treating the 8-iodo-imidazo[1,2-a]pyridine substrate with an appropriate amine under a carbon monoxide atmosphere in the presence of the palladium catalyst.

Table 1: Examples of Synthesized Imidazo[1,2-a]pyridine-8-carboxamide Derivatives via Palladium-Catalyzed Aminocarbonylation mdpi.com The following table is interactive and based on data from the provided text.

Starting Material Amine Nucleophile Product Yield (%)
8-iodo-2-phenylimidazo[1,2-a]pyridine Morpholine 2-Phenyl-N-(morpholin-4-yl)imidazo[1,2-a]pyridine-8-carboxamide 92
8-iodo-2-phenylimidazo[1,2-a]pyridine Aniline N,2-Diphenylimidazo[1,2-a]pyridine-8-carboxamide 80
8-iodo-2-phenylimidazo[1,2-a]pyridine Benzylamine N-Benzyl-2-phenylimidazo[1,2-a]pyridine-8-carboxamide 90
8-iodo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine Morpholine 2-(4-Chlorophenyl)-N-(morpholin-4-yl)imidazo[1,2-a]pyridine-8-carboxamide 94

The introduction of selenium into the imidazo[1,2-a]pyridine core has been achieved through several synthetic strategies, leading to novel organoselenium compounds. These methods often involve direct C-H bond functionalization or substitution reactions.

One efficient methodology for the synthesis of 3-selanyl-imidazo[1,2-a]pyridines involves a sequential, one-pot reaction under ultrasonic irradiation. scispace.com This process starts with the synthesis of the imidazo[1,2-a]pyridine scaffold from 2-aminopyridine and a 2-bromoacetophenone (B140003) derivative, followed by selenylation using various diorganyl diselenides. scispace.comnih.gov This ultrasound-assisted method is performed in polyethylene (B3416737) glycol (PEG-400), a non-toxic and environmentally benign solvent, and affords the desired products in excellent yields and short reaction times. scispace.com

Another approach is the copper-catalyzed direct selenylation of imidazo[1,2-a]pyridines. This method can utilize selenium powder and involves the regioselective cleavage of C(sp²)–H bonds to form a C-Se bond. acs.org A different strategy employs the nucleophilic aromatic substitution of formyl-substituted imidazo[1,2-a]pyridines with aryl selenolate anions. These anions are generated in situ from the reduction of different diselenides. rsc.org

Table 2: Methodologies for the Synthesis of Selenylated Imidazo[1,2-a]pyridines The following table is interactive and based on data from the provided text.

Method Reagents Position of Selenylation Key Features Reference
Ultrasound-assisted one-pot synthesis Diorganyl diselenides C3 Sequential reaction, short reaction times, excellent yields, environmentally benign solvent (PEG-400). scispace.com
C(sp²)-H bond selenylation Diorganyl diselenides C3 Direct functionalization of the imidazo[1,2-a]pyridine core. nih.gov
Copper-catalyzed direct selenylation Selenium powder - Involves a radical pathway and regioselective C-H bond cleavage. acs.org

Advanced Chemical Transformations and Derivatization of Imidazo 1,2 a Pyridin 8 Ol

Functionalization at Various Ring Positions

The imidazo[1,2-a]pyridine (B132010) nucleus offers multiple sites for functionalization, allowing for systematic structural modifications to explore structure-activity relationships. While transition metal catalysis has been a significant driver in developing methods for C-H functionalization, metal-free approaches have also been established. rsc.org Research has demonstrated that each carbon atom of the scaffold—C2, C3, C5, C6, C7, and C8—can be selectively functionalized. rsc.org

The C3 position is a frequent target for derivatization, with numerous methods developed for introducing aryl, alkyl, and other substituents. researchgate.net For instance, direct C3-arylations can be achieved in the presence of a base like tBuOK. researchgate.net The C2 position can also be readily substituted. One eco-friendly, catalyst-free approach involves the condensation of 2-aminopyridines with halogenoesters to yield substituted imidazo[1,2-a]pyridines, which can then be converted into libraries of derivatives. acs.org Furthermore, Pd-catalysed carbonylation has been effectively used for introducing carboxamide moieties at the C6 or C8 positions, starting from the corresponding iodo-derivatives. researchgate.net

Table 1: Selected Methods for Functionalization of the Imidazo[1,2-a]pyridine Ring

PositionType of FunctionalizationMethodReference
C3ArylationDirect C-H arylation with tBuOK researchgate.net
C2SubstitutionCondensation with halogenoesters (catalyst-free) acs.org
C6 / C8CarboxamidationPd-catalysed carbonylation of iodo-derivatives researchgate.net
C2PhosphonylationReaction with phosphorylated alkynes (catalyst-free) acs.org
C3ThiolationDual flavin/iodine catalysis in a one-pot reaction organic-chemistry.org

These site-selective functionalizations are crucial for developing libraries of compounds for screening and optimizing biological activity. researchgate.netrsc.org

Introduction of Amide Moieties

The incorporation of amide functionalities into the imidazo[1,2-a]pyridine structure is a key strategy for generating derivatives with significant biological potential. researchgate.netnih.gov Amide derivatives of this scaffold have demonstrated a wide range of pharmacological properties. researchgate.net

A notable method for this transformation is the palladium-catalyzed carbonylation of halo-imidazo[1,2-a]pyridines. For example, 6-iodo and 8-iodo derivatives can be efficiently converted into the corresponding amides using a recyclable palladium catalyst immobilized on a supported ionic liquid phase. researchgate.net This process allows for the introduction of the carboxamide group at specific positions on the pyridine (B92270) ring portion of the scaffold. researchgate.net Depending on the reaction conditions and the amine nucleophile used, this method can selectively yield either amides or α-ketoamides. researchgate.net

In addition to direct amidation of the core, multistep synthetic routes are employed to produce more complex amide-containing derivatives. For example, a series of novel amide-functionalized imidazo[1,2-a]pyridines were synthesized and subsequently evaluated for their anticancer activities against various human cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), and prostate (DU-145). researchgate.net Another study involved the design and synthesis of new diarylamide derivatives containing the imidazo[1,2-a]pyridine scaffold, which showed potent antiproliferative activity against human melanoma cells. nih.gov

Formation of Schiff Bases and Chalcone (B49325) Derivatives

The conjugation of imidazo[1,2-a]pyridine with Schiff bases and chalcones represents another important avenue for creating structurally diverse and biologically active molecules. elsevierpure.comresearchgate.net Both chalcones and Schiff bases are well-known pharmacophores, and their hybridization with the imidazo[1,2-a]pyridine nucleus can lead to compounds with enhanced or novel activities. researchgate.net

A general synthetic route involves preparing a key intermediate, such as 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, which can then be reacted with substituted anilines to form Schiff base conjugates or with various acetophenones in the presence of a base to yield chalcone derivatives. elsevierpure.comresearchgate.net For instance, a series of 2-chloroimidazo[1,2-a]pyridine-appended Schiff bases and chalcones have been synthesized and characterized. elsevierpure.comresearchgate.net

Subsequent biological evaluation of these hybrids has often revealed promising results. One study reported that a chalcone derivative, compound VIIIb, exhibited significant anti-lung cancer activity against the A-459 cell line with a GI50 value of 22.3. elsevierpure.comresearchgate.net The same series of compounds also displayed auspicious antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria. elsevierpure.comresearchgate.net Another study focused on synthesizing chalcones by reacting 2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde with different acetophenones, and the resulting compounds showed good antimicrobial activity. researchgate.net These findings highlight the potential of combining these scaffolds to develop new therapeutic agents. elsevierpure.comnih.gov

Conjugation with Other Biologically Active Scaffolds

Molecular hybridization, which involves covalently linking two or more pharmacophoric moieties, is a powerful strategy in drug design. This approach has been extensively applied to the imidazo[1,2-a]pyridine scaffold, leading to the creation of novel conjugates with enhanced biological profiles.

The conjugation of pyrazole and imidazo[1,2-a]pyridine moieties has resulted in hybrid molecules with significant antibacterial properties. nih.govresearchgate.net A library of these molecular conjugates was synthesized through a one-pot, three-component tandem reaction, and their structures were confirmed by spectroscopic techniques. nih.gov

In one study, the synthesized pyrazole-imidazo[1,2-a]pyridine conjugates were evaluated for their in vitro antibacterial activity against several bacterial strains. nih.gov The results were promising, with some compounds showing potent activity. For example, one derivative exhibited broad-spectrum antibacterial activity with Minimum Bactericidal Concentration (MBC) values below 2.50 µg/ml against all tested bacterial strains, identifying it as a viable hit compound for further development. sci-hub.se Molecular docking studies suggested that these compounds may act by inhibiting glucosamine-6-phosphate synthase, an enzyme involved in bacterial cell wall synthesis. nih.gov Another series of pyrazole derivatives bearing the imidazo[1,2-a]pyridine moiety was synthesized by first creating chalcone intermediates, which were then cyclized with hydrazine hydrate to form the pyrazole ring.

The 1,2,3-triazole ring is an excellent linker moiety in medicinal chemistry, often synthesized via "click" chemistry. nih.gov Hybrid molecules incorporating both imidazo[1,2-a]pyridine and 1,2,3-triazole scaffolds have been developed as potential anticancer agents. semanticscholar.orgresearchgate.net

Typically, these hybrids are synthesized by linking the two heterocyclic systems, often with the 1,2,3-triazole moiety attached at the C3 position of the imidazo[1,2-a]pyridine core. semanticscholar.org A series of novel imidazo[1,2-a]pyridine derivatives linked to 1,2,3-triazoles were synthesized and evaluated for their in vitro cytotoxic activity against cancer cell lines such as MCF-7 and HeLa. researchgate.net One derivative featuring a 3-methoxyphenyl moiety demonstrated potent inhibitory activity with IC50 values of 2.55 µM and 3.89 µM against MCF-7 and HeLa cells, respectively. researchgate.net Molecular docking studies on these hybrids have suggested various potential biological targets, including poly (ADP-ribose) polymerase (PARP), cyclin-dependent kinase 2 (CDK2), and tubulin. semanticscholar.orgresearchgate.net

Peptidomimetics are compounds designed to mimic peptides but with improved stability and bioavailability. Incorporating the rigid imidazo[1,2-a]pyridine scaffold into peptide-like structures is a strategy to create potent and stable inhibitors of biological targets like kinases. nih.gov

One approach to synthesizing these conjugates involves a tandem of the Groebke–Blackburn–Bienaymé (GBB) three-component reaction followed by an Ugi reaction. beilstein-journals.org This method allows for the creation of a focused library of products containing both the heterocyclic and peptidomimetic fragments, with multiple points of diversity. beilstein-journals.orgresearchgate.net In another study, imidazo[1,2-a]pyridine-based dipeptide surrogates were synthesized and incorporated into a pentapeptide sequence to create an inhibitor of the Akt kinase. nih.gov The resulting lead compound inhibited Akt1 with an IC50 of 0.64 µM and showed significantly enhanced stability against proteolytic degradation compared to its fully peptidic analog. nih.gov This demonstrates the value of the imidazo[1,2-a]pyridine core as a versatile scaffold for constructing complex peptidomimetics. nih.gov

Complexation with Metal Ions

Imidazo[1,2-a]pyridin-8-ol is a notable chelating agent, capable of forming stable complexes with a variety of metal ions. This property is attributed to the presence of both a phenolic hydroxyl group at the 8-position and a nitrogen atom within the imidazo[1,2-a]pyridine ring system, which can act as donor atoms for coordination with metal centers. The study of these metal complexes is an active area of research, driven by their potential applications in various fields, including catalysis, materials science, and medicinal chemistry.

The coordination chemistry of this compound has been investigated with several transition metal ions. Notably, its interaction with copper(II) has been well-documented. Potentiometric and spectroscopic studies have revealed that this compound forms a stable complex with Cu(II) ions. In this complex, the ligand acts as a bidentate chelating agent, coordinating to the copper ion through the oxygen atom of the hydroxyl group and a nitrogen atom from the imidazole (B134444) moiety, forming a stable five-membered ring. The resulting complex is denoted as CuA₂, indicating that two molecules of the deprotonated ligand (A⁻) coordinate with one copper ion. This chelation is confirmed by both absorption and Electron Paramagnetic Resonance (EPR) spectra. The stability constant (log K) for the CuA₂ complex has been determined, providing a quantitative measure of the strength of this interaction.

While detailed studies on the complexation of this compound with other metal ions are less common, research on related imidazo[1,2-a]pyridine derivatives provides strong evidence for its potential to coordinate with a broader range of metals. For instance, derivatives of the isomeric imidazo[1,5-a]pyridine have been shown to form fluorescent complexes with zinc(II). These complexes exhibit interesting photophysical properties, suggesting that this compound may also form luminescent complexes with Zn(II), which could have applications in sensing and imaging.

Furthermore, other derivatives of the imidazo[1,2-a]pyridine scaffold have been developed as fluorescent probes for the detection of iron(III) and mercury(II) ions. This indicates the versatility of the imidazo[1,2-a]pyridine core in designing ligands for specific metal ion recognition. The 8-hydroxy substituent in this compound is expected to enhance its metal-binding affinity and selectivity compared to unsubstituted imidazo[1,2-a]pyridines, making it a promising candidate for the development of new metal-chelating agents.

The table below summarizes the available data on the complexation of this compound and its derivatives with various metal ions, based on existing research findings.

Metal IonLigandCoordination ModeResulting ComplexStability Constant (log K)Spectroscopic Data
Cu(II) This compound(N,O) bidentateCuA₂AvailableAbsorption and EPR spectra confirm chelation
Zn(II) Imidazo[1,5-a]pyridine derivativeN,N-chelationMono-, bis-, and tris-chelate complexesNot reported for parent compoundLuminescent properties observed
Fe(III) Imidazo[1,2-a]pyridine derivativeNot specifiedFluorescent complexNot reported for parent compoundFluorescence enhancement upon binding
Hg(II) Imidazo[1,2-a]pyridine derivativeNot specifiedFluorescent complexNot reported for parent compoundFluorescence quenching upon binding
Au(III) Imidazo[1,2-a]pyridine derivativesN-coordinationSquare planar complexesNot reported for parent compound1H-NMR, 13C-NMR, IR, UV-Vis

Advanced Spectroscopic and Analytical Characterization Techniques for Imidazo 1,2 a Pyridin 8 Ol Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of imidazo[1,2-a]pyridine (B132010) derivatives. It provides precise information about the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C, allowing for the unambiguous assignment of the molecular structure.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of protons within the imidazo[1,2-a]pyridine scaffold. The chemical shifts (δ) of the protons are highly dependent on their position on the bicyclic ring system and the electronic effects of any substituents.

In the parent imidazo[1,2-a]pyridine, the protons on the pyridine (B92270) ring typically appear at lower fields compared to those on the imidazole (B134444) moiety due to the electron-withdrawing nature of the ring nitrogen. For instance, in 2-phenylimidazo[1,2-a]pyridine (B181562), the proton at the 5-position (H-5) is often the most deshielded, appearing as a doublet around δ 8.09 ppm, while the H-8 proton appears as a doublet at δ 7.56 ppm. mdpi.comtci-thaijo.org The protons at the 6 and 7 positions typically resonate as triplets in the range of δ 6.74-7.16 ppm. tci-thaijo.org The protons on the imidazole ring (H-2 and H-3) have characteristic shifts, though these positions are often substituted. dtic.mil

Substituents on the ring system cause predictable shifts in the proton signals. For example, in 7-Methyl-2-phenylimidazo[1,2-a]pyridine, the methyl group appears as a singlet around δ 2.40 ppm. tci-thaijo.org The introduction of an electron-withdrawing nitro group, as seen in 2-(4-nitrophenyl)imidazo[1,2-a]pyridine, causes a downfield shift of the aromatic protons on the phenyl ring. tci-thaijo.org In derivatives like 2-((2-phenylimidazo[1,2-a]pyridin-3-yl)methoxy)ethan-1-ol, the methylene (B1212753) protons of the ether linkage show characteristic signals, with the CH₂ group adjacent to the imidazole ring appearing as a singlet around δ 4.90 ppm. rsc.org

Table 1: Representative ¹H NMR Spectral Data for Imidazo[1,2-a]pyridine Derivatives
CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)SolventReference
2-Phenylimidazo[1,2-a]pyridineH-58.09d6.5CDCl₃ tci-thaijo.org
H-66.74m-CDCl₃ tci-thaijo.org
H-77.16m-CDCl₃ tci-thaijo.org
H-87.65d8.9CDCl₃ tci-thaijo.org
H-37.84s-CDCl₃ tci-thaijo.org
7-Methyl-2-phenylimidazo[1,2-a]pyridineH-58.00d6.9CDCl₃ tci-thaijo.org
H-66.62d6.9CDCl₃ tci-thaijo.org
H-87.40 (m)m-CDCl₃ tci-thaijo.org
CH₃2.40s-CDCl₃ tci-thaijo.org
8-Iodoimidazo[1,2-a]pyridine (B15351950)H-58.11dd6.9, 1.1CDCl₃ mdpi.com
H-66.53t6.9CDCl₃ mdpi.com
H-77.65dd6.9, 1.1CDCl₃ mdpi.com
2-((2-phenylimidazo[1,2-a]pyridin-3-yl)methoxy)ethan-1-olH-58.22d6.6CDCl₃ rsc.org
OCH₂ (imidazole side)4.90s-CDCl₃ rsc.org
OCH₂ (alcohol side)3.79t4.6CDCl₃ rsc.org
CH₂OH3.64t4.6CDCl₃ rsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the imidazo[1,2-a]pyridine ring are distinctive and useful for structural confirmation. dtic.mil

For the parent 2-phenylimidazo[1,2-a]pyridine, the carbon atoms of the bicyclic system resonate over a range from approximately δ 108 to 146 ppm. tci-thaijo.org The bridgehead carbon (C-8a) typically appears around δ 146 ppm. The carbons of the imidazole ring, C-2 and C-3, are also characteristic, with C-2 (when substituted with a phenyl group) appearing around δ 146.1 ppm and C-3 at δ 108.5 ppm. tci-thaijo.org

Substituent effects are also evident in ¹³C NMR spectra. In 7-methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine, the methyl carbon gives a signal at δ 21.4 ppm. tci-thaijo.org The presence of a halogen, such as in 8-iodoimidazo[1,2-a]pyridine, significantly shifts the attached carbon's signal to a much higher field (upfield), with C-8 appearing at δ 84.5 ppm. mdpi.com The chemical shifts of carbons in various derivatives have been extensively reported, aiding in the characterization of new compounds within this class. rsc.orgnih.gov

Table 2: Representative ¹³C NMR Spectral Data for Imidazo[1,2-a]pyridine Derivatives
CompoundCarbonChemical Shift (δ, ppm)SolventReference
2-Phenylimidazo[1,2-a]pyridineC-2146.1CDCl₃ tci-thaijo.org
C-3108.5CDCl₃ tci-thaijo.org
C-5125.0CDCl₃ tci-thaijo.org
C-6112.8CDCl₃ tci-thaijo.org
C-7126.0CDCl₃ tci-thaijo.org
C-8117.9CDCl₃ tci-thaijo.org
C-8a146.2CDCl₃ tci-thaijo.org
8-Iodoimidazo[1,2-a]pyridineC-2133.9CDCl₃ mdpi.com
C-3114.5CDCl₃ mdpi.com
C-5126.1CDCl₃ mdpi.com
C-6113.3CDCl₃ mdpi.com
C-884.5CDCl₃ mdpi.com
C-8a144.9CDCl₃ mdpi.com
2-((2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methoxy)ethan-1-olC-2144.52CDCl₃ rsc.org
C-3116.85CDCl₃ rsc.org
OCH₂ (imidazole side)61.91CDCl₃ rsc.org
OCH₂ (alcohol side)71.43CDCl₃ rsc.org
CH₂OH62.27CDCl₃ rsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The infrared spectrum of imidazo[1,2-a]pyridine and its derivatives shows characteristic absorption bands corresponding to the vibrations of specific bonds. researchgate.net

Key vibrational bands for the imidazo[1,2-a]pyridine core include C-H stretching vibrations for the aromatic rings, typically observed above 3000 cm⁻¹. iugaza.edu.ps The C=N and C=C stretching vibrations within the fused aromatic rings give rise to a series of bands in the 1650-1450 cm⁻¹ region. iugaza.edu.ps For instance, in 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide derivatives, a strong absorption for the carbonyl group (C=O) of the amide is observed around 1670 cm⁻¹. mdpi.com In compounds containing a hydroxyl group, such as 2-((2-phenylimidazo[1,2-a]pyridin-3-yl)methoxy)ethan-1-ol, a broad O-H stretching band is evident in the region of 3400-3500 cm⁻¹. rsc.org The N-H stretching of an amine functional group can be seen as a strong peak around 3350 cm⁻¹. nih.gov

Table 3: Characteristic FT-IR Absorption Bands for Imidazo[1,2-a]pyridine Derivatives
CompoundFunctional GroupWavenumber (cm⁻¹)Reference
(E)-N-(4-nitrobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amineAromatic C-H3104, 3055 nih.gov
C=N1604 nih.gov
Aromatic C=C1580 nih.gov
Asymmetric N=O1513 nih.gov
Symmetric N=O1335 nih.gov
2-((2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl)methoxy)ethan-1-olO-H (alcohol)3401 rsc.org
C-H2921 rsc.org
Aromatic C=C/C=N1509 rsc.org
C-O (ether)1101 rsc.org
8-amino-3-methyl-2-phenylazo-imidazo[1,2-a]pyridineN-H (amine)3299, 3196 iugaza.edu.ps
Aromatic C-H3050 iugaza.edu.ps
Aliphatic C-H2920, 2842 iugaza.edu.ps
C=N1615 iugaza.edu.ps

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. For imidazo[1,2-a]pyridine derivatives, both low- and high-resolution mass spectrometry (HRMS) are employed.

Electron Ionization Mass Spectrometry (EIMS) often shows a prominent molecular ion peak (M⁺), confirming the molecular weight of the compound. mdpi.com For example, 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid cyclopentylidenhydrazide shows a molecular ion peak at m/z = 256, which corresponds to its molecular weight. mdpi.com High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy. This is a critical step in confirming the identity of a newly synthesized compound. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a powerful technique for analyzing reaction mixtures and purified compounds. nih.gov ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ or other adducts like [M+Na]⁺. This method is particularly useful for polar and thermally labile molecules. HRMS analysis using ESI with a time-of-flight (TOF) detector is commonly used to confirm the elemental composition of imidazo[1,2-a]pyridine derivatives by comparing the calculated exact mass with the experimentally found mass. rsc.org

Table 4: Mass Spectrometry Data for Imidazo[1,2-a]pyridine Derivatives
CompoundIonization MethodObserved m/zIonReference
8-amino-3-methyl-2-phenylazo-imidazo[1,2-a]pyridineMS251[M]⁺ iugaza.edu.ps
6-Bromo-N-phenyl-imidazo[1,2-a]pyridine-8-carboxamideMS315/317[M]⁺ mdpi.com
2-((2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methoxy)ethan-1-olHRMS (ESI-TOF)297.1601 (found), 297.1598 (calcd.)[M+H]⁺ rsc.org
2-((2-(4-cyanophenyl)imidazo[1,2-a]pyridin-3-yl)methoxy)ethan-1-olHRMS (ESI-TOF)294.1219 (found), 294.1237 (calcd.)[M+H]⁺ rsc.org

Elemental Analysis

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to determine the empirical formula of a substance. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula. A close agreement (typically within ±0.4%) provides strong evidence for the compound's identity and purity. nih.govucl.ac.uk The synthesis and characterization of various imidazo[1,2-a]pyridine derivatives are often supported by elemental analysis to confirm their elemental composition. researchgate.net

UV-Visible Spectroscopy

UV-Visible spectroscopy is a pivotal technique for elucidating the electronic properties of imidazo[1,2-a]pyridine derivatives. The absorption of ultraviolet and visible light by these compounds promotes electrons from a ground electronic state to a higher energy excited state. The resulting spectra are characterized by absorption bands, the positions (λmax) and intensities (molar extinction coefficient, ε) of which provide significant insight into the molecular structure and electronic transitions.

The electronic absorption spectra of imidazo[1,2-a]pyridine compounds typically display two main absorption regions. nih.gov An intense, narrow band is often observed at shorter wavelengths, generally between 250–270 nm, which is attributed to spin-allowed π–π* transitions involving the entire molecular structure. nih.gov At longer wavelengths, a broader and less intense band is common, resulting from the convolution of electronic transitions with mixed π–π* and intramolecular charge-transfer (ICT) characteristics. nih.gov The nature and position of substituents on the imidazo[1,2-a]pyridine core can significantly modulate these spectral features. For instance, the introduction of electron-donating or electron-withdrawing groups can tune the energy of the excited state, leading to shifts in the absorption maxima. nih.gov

The solvent environment can also influence the UV-Vis absorption spectra, a phenomenon known as solvatochromism. nih.govijcce.ac.ir Changes in solvent polarity can alter the energy difference between the ground and excited states of the solute molecule, leading to shifts in the absorption bands. This effect is particularly pronounced for compounds with significant charge transfer character in their excited states. nih.gov For example, studies on various imidazo[1,2-a]pyridine derivatives have shown that the position, intensity, and shape of absorption bands can change with the type of solvent, reflecting the specific solute-solvent interactions. ijcce.ac.ir

Detailed research findings for a selection of imidazo[1,2-a]pyridine derivatives are presented below, illustrating the typical absorption characteristics.

CompoundSolventAbsorption Maxima (λmax, nm)Molar Extinction Coefficient (ε, M-1cm-1)Transition Type
1,3-bis(6-methylimidazo[1,2-a]pyridin-2-yl)benzene (4b)CH2Cl2251, 316, 328Not specifiedπ–π
1,3-bis(6-(4-methoxyphenyl)imidazo[1,2-a]pyridin-2-yl)benzene (4d)CH2Cl2270, 3356.50 x 104, 2.42 x 104π–π and ICT
Pyridylimidazo[1,5-a]pyridine derivative (1)DCM323, 380 (shoulder)Not specifiedNot specified
2,6-bis(6-methylimidazo[1,2-a]pyridin-2-yl)pyridine (5b)CH2Cl2251, 316, 328Not specifiedπ–π*

Validation of Spectral Data against Computational Models

Computational modeling, particularly using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), has become an indispensable tool for interpreting and validating experimental UV-Visible spectral data of imidazo[1,2-a]pyridine compounds. researchgate.netresearchgate.net These theoretical calculations provide optimized molecular geometries, frontier molecular orbitals (HOMO-LUMO), and, most importantly, predict the vertical electronic excitation energies and oscillator strengths that correspond to the absorption bands observed experimentally. researchgate.net

The correlation between theoretical and experimental spectra allows for a more profound understanding of the nature of electronic transitions. For example, TD-DFT calculations can confirm whether an absorption band arises from a localized π–π* transition on a specific part of the molecule or from an intramolecular charge-transfer (ICT) process between electron-donating and electron-accepting moieties. nih.gov The choice of the functional and basis set is crucial for the accuracy of the prediction. For imidazo[1,2-a]pyridine systems, functionals like B3LYP combined with basis sets such as 6-31G(d) or 6-311++G(d,p) have been shown to provide results in good agreement with experimental data. researchgate.netresearchgate.netacs.org

In a study on V-shaped bis-imidazo[1,2-a]pyridine fluorophores, TD-DFT calculations successfully reproduced the experimental findings. nih.gov For compound 4b , the theoretical spectrum computed for the In-In conformer showed two bands centered at 320 nm and 260 nm, which correlated well with the experimental maxima at 316/328 nm and 251 nm, respectively. nih.gov The calculations further revealed that the band at 320 nm was composed of three π–π* transitions delocalized over the two imidazo[1,2-a]pyridine units and the central phenyl ring. nih.gov This level of detail is often inaccessible through experimental data alone, highlighting the synergistic power of combining experimental spectroscopy with computational analysis.

The table below presents a comparison of experimental and computationally predicted absorption maxima for an imidazo[1,2-a]pyridine derivative, demonstrating the predictive power of TD-DFT methods.

CompoundMethodExperimental λmax (nm)Calculated λmax (nm)Calculated Oscillator Strength (f)
1,3-bis(6-methylimidazo[1,2-a]pyridin-2-yl)benzene (4b)TD-DFT251260Not specified
316, 328320Not specified
Azo dye from 3-nitroimidazo[1,2-a]pyridineTD-DFT/B3LYP/6-311++G(d,p)400-600~500-600Not specified

Computational Chemistry and Theoretical Studies on Imidazo 1,2 a Pyridin 8 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and properties of molecules. researchgate.net This method is frequently used to optimize molecular geometries, predict vibrational frequencies, and calculate electronic properties for the imidazo[1,2-a]pyridine (B132010) class of compounds. researchgate.netnih.gov Calculations are typically performed using specific combinations of functionals and basis sets, such as B3LYP/6-31G(d,p) or B3LYP/6-311G++(d,p), which offer a balance of accuracy and computational efficiency. nih.govacs.orgnih.gov For Imidazo[1,2-a]pyridin-8-ol, a DFT approach would begin with geometry optimization to find the most stable three-dimensional conformation of the molecule. nih.gov

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the electronic charge mobility and reactivity of a molecule. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, being the outermost orbital containing electrons, relates to the molecule's ability to donate electrons (its nucleophilicity). nih.gov Conversely, the LUMO is the innermost empty orbital and relates to the ability to accept electrons (its electrophilicity). nih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. scirp.org A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org A small energy gap indicates that the molecule is more polarizable and more reactive. scirp.org DFT calculations on various imidazo[1,2-a]pyridine derivatives consistently involve the analysis of these orbitals to predict their chemical behavior. nih.goviucr.org

Table 1: Conceptual Frontier Molecular Orbital Parameters for this compound
ParameterSymbolSignificanceCalculated Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMOIndicates electron-donating ability (nucleophilicity).Data not available in cited sources.
Lowest Unoccupied Molecular Orbital EnergyELUMOIndicates electron-accepting ability (electrophilicity).Data not available in cited sources.
HOMO-LUMO Energy GapΔE = ELUMO - EHOMOIndicates chemical reactivity and kinetic stability.Data not available in cited sources.

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites. nih.gov The MEP surface illustrates the electrostatic potential experienced by a positive test charge at various points on the molecule's surface. This helps in identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov

Typically, MEP maps use a color scale where red indicates regions of the most negative electrostatic potential (electron-rich, prone to electrophilic attack), and blue indicates regions of the most positive electrostatic potential (electron-poor, prone to nucleophilic attack). researchgate.net Green and yellow represent areas of intermediate potential. For imidazo[1,2-a]pyridine derivatives, MEP analysis often highlights the nitrogen atoms of the heterocyclic rings and any oxygen atoms from substituents as key nucleophilic centers (red regions), which are crucial for understanding hydrogen bonding and other intermolecular interactions. nih.govscirp.org

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density to define chemical concepts like atoms and bonds. nih.govwikipedia.org QTAIM analysis can identify and characterize chemical bonds and non-covalent interactions within a molecule. nih.gov The theory is based on finding critical points in the electron density field, which allows for the partitioning of a molecule into individual atomic basins. wikipedia.org

This analysis is particularly useful for studying intramolecular interactions, such as hydrogen bonds. researchgate.net By examining the properties of the electron density at bond critical points (BCPs), one can determine the nature of the interaction (e.g., covalent vs. electrostatic). Such studies on related heterocyclic systems help elucidate the forces that stabilize specific molecular conformations. nih.gov

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions (NCIs) in molecular systems. This method is based on the relationship between the electron density and its gradient. A plot of the RDG versus the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix reveals different types of interactions.

This visualization typically shows large, low-density surfaces between interacting fragments, which are colored to distinguish between attractive and repulsive forces. Blue surfaces generally indicate strong attractive interactions like hydrogen bonds, green surfaces represent weaker van der Waals interactions, and red surfaces indicate steric repulsion. For a molecule like this compound, RDG analysis would be instrumental in identifying and visualizing intramolecular hydrogen bonds and other stabilizing or destabilizing non-covalent effects. A study on the related Imidazo[1,2-a]pyridine-8-carboxylic acid utilized RDG analysis to investigate its topological properties. researchgate.net

From the HOMO and LUMO energies obtained through DFT calculations, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. nih.gov These parameters provide a quantitative basis for concepts developed in FMO theory. nih.gov

Key reactivity parameters include:

Absolute Electronegativity (χ): Represents the tendency of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2. nih.gov

Absolute Hardness (η): Measures the resistance to charge transfer. A harder molecule is less reactive. It is calculated as η = (ELUMO - EHOMO)/2. nih.gov

Absolute Softness (σ): The reciprocal of hardness (σ = 1/η), it indicates a higher propensity for chemical reactions. nih.gov

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule. It is calculated as ω = μ²/2η, where μ is the electronic chemical potential (μ ≈ -χ). nih.govnih.gov

These parameters are routinely calculated for imidazo[1,2-a]pyridine analogs to compare their relative stabilities and reactivities. nih.govscirp.org

Table 2: Global Chemical Reactivity and Stability Parameters
ParameterSymbolFormulaCalculated Value
Absolute Electronegativityχ-(EHOMO + ELUMO)/2Data not available in cited sources.
Absolute Hardnessη(ELUMO - EHOMO)/2Data not available in cited sources.
Absolute Softnessσ1/ηData not available in cited sources.
Global Electrophilicity Indexωμ²/2η (where μ ≈ -χ)Data not available in cited sources.

DFT can also be used to predict how molecules might interact with each other, for instance, in dimerization. Such studies are crucial for understanding potential synthetic pathways and intermolecular interactions in materials science. To identify the most likely sites for dimerization, local reactivity descriptors are employed. These include Fukui functions or a dual descriptor, which pinpoint the specific atoms within a molecule that are most susceptible to nucleophilic or electrophilic attack. scirp.orgresearchgate.net

A DFT study on a series of imidazo[1,2-a]pyridinyl-chalcones identified potential dimerization sites by analyzing these local reactivity parameters. scirp.orgscirp.org The study found that the C5 carbon of the imidazo[1,2-a]pyridine ring was the most probable nucleophilic center, while another carbon in the chalcone (B49325) linker was the most electrophilic center. scirp.org This type of analysis, if applied to this compound, would help to identify the atoms most likely to participate in intermolecular bond formation, providing valuable information for both synthesis and materials design.

Pharmacological and Biological Activities of Imidazo 1,2 a Pyridin 8 Ol Derivatives

Anticancer and Antitumor Properties

Imidazo[1,2-a]pyridine (B132010) derivatives have emerged as a promising class of compounds in cancer therapy, demonstrating potent activity against various cancer cell lines, including those of the breast, liver, colon, cervix, lung, and kidney. Their anticancer effects are often attributed to their ability to modulate critical signaling pathways, induce cell cycle arrest, and trigger apoptosis.

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers researchgate.net. Several studies have highlighted the potent inhibitory effects of Imidazo[1,2-a]pyridine derivatives on this pathway. For instance, certain derivatives have been shown to be potent dual inhibitors of the PI3K/Akt/mTOR signaling pathway, exhibiting antiproliferative effects against breast cancer cell lines with IC50 values ranging from 0.01 to 10.0 μM waocp.org. One study reported that a specific Imidazo[1,2-a]pyridine compound, referred to as compound 6, effectively reduced the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR) in melanoma and cervical cancer cells nih.govresearchgate.net. This inhibition of the Akt/mTOR pathway contributes to the compound's anticancer activity nih.gov.

Furthermore, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed and synthesized as PI3Kα inhibitors. One of the most potent compounds, 13k, displayed an IC50 value of 1.94 nM against PI3Kα and exhibited submicromolar inhibitory activity against various tumor cell lines, with IC50 values ranging from 0.09 μM to 0.43 μM mdpi.comdntb.gov.ua. This compound was also found to regulate the MAPK pathway through Akt nih.gov.

Another study investigated three Imidazo[1,2-a]pyridine compounds (compounds 5–7) and found they inhibited the proliferation of A375 and WM115 melanoma cells, as well as HeLa cervical cancer cells, with half-maximal inhibitory concentrations (IC50) ranging from 9.7 to 44.6 µM after 48 hours of treatment nih.govnih.gov. Compound 6, in particular, was the most potent and was shown to inhibit the AKT/mTOR pathway nih.govnih.gov.

CompoundCancer Cell LineIC50 ValuePathway(s) Inhibited
Imidazo[1,2-a]pyridine DerivativesBreast Cancer0.01 - 10.0 µMPI3K/Akt/mTOR
Compound 13kVarious Tumor Cell Lines0.09 - 0.43 µMPI3Kα (IC50 = 1.94 nM)
Compound 6Melanoma (A375, WM115), Cervical (HeLa)9.7 - 44.6 µMAkt/mTOR

A key mechanism through which Imidazo[1,2-a]pyridine derivatives exert their anticancer effects is by inducing cell cycle arrest and apoptosis (programmed cell death). Treatment with these compounds often leads to an accumulation of cells in the G2/M phase of the cell cycle, thereby preventing cell division and proliferation waocp.orgnih.gov. For example, the compound IP-5 was found to induce cell cycle arrest in HCC1937 breast cancer cells by increasing the levels of p53 and p21 proteins, which are key regulators of the cell cycle waocp.orgnih.gov.

In addition to cell cycle arrest, these derivatives are potent inducers of apoptosis. The pro-apoptotic effects are often mediated by the modulation of key apoptosis-related proteins. For instance, treatment with certain Imidazo[1,2-a]pyridine derivatives has been shown to increase the expression of pro-apoptotic proteins like BAX and Bak, while decreasing the levels of the anti-apoptotic protein Bcl-2 researchgate.net. This shift in the BAX/Bcl-2 ratio disrupts the mitochondrial membrane potential and leads to the activation of caspases, which are the executioners of apoptosis researchgate.net. Specifically, the activation of caspase-9 and caspase-3 has been observed following treatment with these compounds nih.govresearchgate.net. One study demonstrated that a library of 49 imidazo[1,2-a]pyridine analogs induced caspase-3 mediated apoptosis in various cancer cell lines medchemexpress.com.

Furthermore, the compound 13k, a potent PI3Kα inhibitor, was shown to induce G2/M phase cell cycle arrest and apoptosis in HCC827 cells mdpi.comdntb.gov.ua. Similarly, novel Imidazo[1,2-a]pyridine derivatives (IMPAs) coupled with 2-amino-4H-pyran were found to induce ROS-mediated apoptosis and cell cycle arrest in non-small cell lung cancer (NSCLC) cells researchgate.netnih.gov.

Compound/DerivativeCancer Cell LineEffectMechanism
IP-5HCC1937 (Breast)Cell Cycle ArrestIncrease in p53 and p21
Imidazo[1,2-a]pyridine DerivativesNon-Small Cell Lung Cancer (NSCLC)ApoptosisIncrease in BAX, Bak; Decrease in Bcl-2; Caspase-9/3 activation
Compound 13kHCC827G2/M Cell Cycle Arrest & ApoptosisPI3Kα inhibition
IMPA DerivativesA549 (Lung)ROS-mediated Apoptosis & Cell Cycle ArrestNADPH oxidase activation

Chronic inflammation is a known driver of tumorigenesis, and the STAT3 and NF-κB signaling pathways play pivotal roles in this process. Imidazo[1,2-a]pyridine derivatives have been found to exert anti-inflammatory effects by modulating these pathways. A novel synthetic derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), was shown to suppress the STAT3/NF-κB/iNOS/COX-2 signaling pathway in MDA-MB-231 breast cancer and SKOV3 ovarian cancer cell lines nih.govnih.govresearchgate.net.

Treatment with MIA led to a reduction in the phosphorylation of STAT3 at Tyr705, without affecting the total STAT3 levels nih.gov. It also suppressed NF-κB activity, which in turn downregulated the expression of its target genes, including the inflammatory enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) nih.gov. This resulted in decreased production of nitric oxide (NO) and prostaglandins, key mediators of inflammation nih.gov. The study also found that co-administration of MIA with curcumin enhanced these anti-inflammatory effects nih.govnih.govresearchgate.net.

Another study focused on the design of imidazopyridine-tethered pyrazolines as inhibitors of STAT3 phosphorylation in human breast cancer cells, further highlighting the potential of this scaffold in targeting the STAT3 pathway mdpi.com.

Gastrointestinal stromal tumors (GISTs) are mesenchymal tumors of the gastrointestinal tract, a majority of which are driven by mutations in the c-KIT proto-oncogene, leading to constitutive activation of the KIT receptor tyrosine kinase nih.gov. Imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of c-KIT kinase, offering a therapeutic strategy for GISTs, including those resistant to existing therapies like imatinib nih.govresearchgate.net.

A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been patented as c-KIT inhibitors with excellent IC50 values in the nanomolar range nih.gov. These compounds have shown activity against a wide range of c-KIT mutations, including the V654A secondary resistance mutation nih.gov.

In addition to imidazo[1,2-a]pyridines, other related heterocyclic compounds have also been explored as c-KIT inhibitors. For instance, novel thiazolo[5,4-b]pyridine derivatives have been synthesized and shown to inhibit c-KIT and suppress the proliferation of GIST-T1 cancer cells mdpi.com. One such compound, 6r, demonstrated potent activity against an imatinib-resistant c-KIT double mutant (V560G/D816V) mdpi.com. While not imidazo[1,2-a]pyridines, these findings underscore the potential of pyridine-containing scaffolds in targeting c-KIT in GISTs. The development of small molecule c-KIT inhibitors remains an active area of research for the treatment of GISTs nih.gov.

Compound ClassTargetRelevanceNoted Activity
4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivativesc-KIT KinaseGISTsNanomolar IC50 values; Active against resistance mutations (e.g., V654A)
Thiazolo[5,4-b]pyridine derivativesc-KIT KinaseGISTsPotent inhibition of c-KIT, including imatinib-resistant mutants

Anti-infective Agents

Beyond their anticancer properties, Imidazo[1,2-a]pyridine derivatives have also demonstrated significant potential as anti-infective agents, particularly in the realm of antibacterial chemotherapy.

Several studies have reported the synthesis and evaluation of Imidazo[1,2-a]pyridine derivatives against a range of bacterial pathogens. A series of imidazo[1,2-a]pyridinyl-chalcones were synthesized and tested against both reference and clinical strains of Gram-positive and Gram-negative bacteria researchgate.net. One compound, 5h, was particularly potent against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values of 6.25 μg/mL against a clinical strain and 3.125 μg/mL against the reference strain researchgate.net.

In another study, imidazo[1,2-a]pyridine chalcone (B49325) derivatives were evaluated for their antimicrobial activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes . The results indicated that these compounds possess good to excellent activity against both Gram-positive and Gram-negative bacteria .

Furthermore, a study on imidazo[4,5-b]pyridine derivatives (a related but distinct scaffold) showed antibacterial activity against Bacillus cereus and Escherichia coli, with B. cereus being more sensitive mdpi.com. One compound exhibited a strong inhibitory effect against B. cereus with a MIC of 0.07 µg/mL mdpi.com.

The antitubercular activity of imidazo[1,2-a]pyridines has also been extensively investigated. A set of imidazo[1,2-a]pyridine-3-carboxamides showed potent activity against Mycobacterium tuberculosis H37Rv, with several compounds having MIC values ≤0.006 μM nih.gov. These compounds were also effective against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis rsc.org.

Compound/DerivativeBacterial Strain(s)Activity (MIC)
Imidazo[1,2-a]pyridinyl-chalcone 5hStaphylococcus aureus3.125 - 6.25 μg/mL
Imidazo[1,2-a]pyridine chalconesE. coli, P. aeruginosa, S. aureus, S. pyogenesGood to excellent activity
Imidazo[4,5-b]pyridine derivativeBacillus cereus0.07 µg/mL
Imidazo[1,2-a]pyridine-3-carboxamidesMycobacterium tuberculosis H37Rv≤0.006 μM

Antifungal Activity

Derivatives of the imidazo[1,2-a]pyridine class have demonstrated notable efficacy against various fungal pathogens. Research has focused on synthesizing novel compounds that can overcome the challenges of drug resistance in fungal infections. scirp.org

One study involved the synthesis of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives, which were subsequently tested against a resistant strain of Candida albicans. scirp.org The antifungal activity was assessed by determining the minimum inhibitory concentration (MIC). Several of these compounds exhibited significant activity, with one derivative, (2E)-3-(imidazo[1,2-a]pyridin-3-yl)-1-(4-nitrophenyl)prop-2-en-1-one (10i) , showing particular potency with a MIC of 41.98 µmol/L. scirp.org This highlights the potential of the arylpropenone linkage to the imidazo[1,2-a]pyridine core for developing new anticandidal agents. scirp.org

Further research into imidazo[1,2-a]pyridine derivatives has identified compounds effective against other fungi, including species of Aspergillus, Penicillium, and Rhizopus. nih.gov The versatility of this scaffold allows for structural modifications to optimize antifungal potency and spectrum. nih.govresearchgate.net

Antifungal Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundFungal StrainActivity (MIC)
(2E)-3-(imidazo[1,2-a]pyridin-3-yl)-1-phenylprop-2-en-1-one (10a)Candida albicans< 300 µmol/L
(2E)-1-(4-chlorophenyl)-3-(imidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one (10b)Candida albicans< 300 µmol/L
(2E)-1-(4-fluorophenyl)-3-(imidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one (10c)Candida albicans< 300 µmol/L
(2E)-3-(imidazo[1,2-a]pyridin-3-yl)-1-(4-nitrophenyl)prop-2-en-1-one (10i)Candida albicans41.98 µmol/L
Data sourced from Adingra, K., et al. (2022). scirp.org

Antiviral Activity (e.g., SARS-CoV-2 Cell Entry Inhibition)

The emergence of new viral threats, such as SARS-CoV-2, has accelerated the search for effective antiviral agents. mdpi.com The pyridine (B92270) scaffold, a component of imidazo[1,2-a]pyridine, is present in various compounds that have demonstrated significant therapeutic potential against a range of viruses. nih.gov

In the context of SARS-CoV-2, molecular docking studies have been employed to investigate the potential of pyridine-containing compounds to inhibit key viral proteins. nih.govsemanticscholar.org One such study explored the binding of imidazole (B134444) analogs to the active site of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. semanticscholar.org Other research has focused on related structures, such as quinoline derivatives bearing an imidazole moiety, as potential inhibitors of viral entry. nih.gov A study on 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol showed through molecular docking that it could be a potential agent against COVID-19 receptors. nih.gov Similarly, hydroxyquinoline-pyrazole derivatives have been investigated as potential antiviral agents against a range of coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E, showing promising results in plaque reduction and viral inhibition assays. rsc.org

While direct experimental data on Imidazo[1,2-a]pyridin-8-ol derivatives specifically for SARS-CoV-2 inhibition is emerging, the broader family of related heterocyclic compounds shows promise, suggesting this scaffold is a valuable starting point for the development of novel antiviral therapeutics. mdpi.comnih.gov

Antimycobacterial Activity

Tuberculosis remains a significant global health issue, necessitating the development of new antimycobacterial agents. Imidazo[1,2-a]pyridine derivatives have emerged as a highly potent class of compounds against Mycobacterium tuberculosis (MTB). nih.gov

A study focused on the design and synthesis of imidazo[1,2-a]pyridine amides (IPAs) and imidazo[1,2-a]pyridine sulfonamides (IPSs) identified several compounds with excellent in vitro activity against the MTB H37Rv strain. nih.gov Notably, compound IPA-6 exhibited a minimum inhibitory concentration (MIC) of 0.05 µg/mL, which is 125 times more potent than the standard drug ethambutol. nih.gov Other derivatives, such as IPA-9 and IPS-1 , also displayed strong activity with MICs of 0.4 µg/mL. nih.gov

Another series of novel imidazo[1,2-a]pyridine-3-carboxamides yielded compounds 26g and 26h , which showed considerable activity against both drug-sensitive and drug-resistant MTB strains, with MIC values ranging from 0.041 to 2.64 µM. nih.gov These compounds also demonstrated high selectivity indices, indicating low toxicity to normal human cells. nih.govnih.gov Structure-activity relationship (SAR) investigations revealed that the amide-linked analogues (IPAs) were generally more active than the sulfonamide-linked derivatives (IPSs). nih.gov

Antimycobacterial Activity of Imidazo[1,2-a]pyridine Derivatives against M. tuberculosis H37Rv

CompoundActivity (MIC)
IPA-60.05 µg/mL
IPA-90.4 µg/mL
IPS-10.4 µg/mL
Compound 26g0.041-2.64 µM
Compound 26h0.041-2.64 µM
Ethambutol (Standard)6.25 µg/mL
Data sourced from Kumar, K., et al. (2021) nih.gov and Lv, K., et al. (2017). nih.gov

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The imidazo[1,2-a]pyridine scaffold has proven to be a promising starting point for the development of new antileishmanial drugs. nih.govnih.gov

Screening of various imidazo[1,2-a]pyridine series has identified compounds with significant activity against different Leishmania species. For instance, 6,8-dibromo-3-nitro-2-phenyl sulfonyl methyl imidazo[1,2-a]-pyridine showed better activity against Leishmania donovani promastigotes than the marketed drugs miltefosine and pentamidine. nih.gov Another derivative, a C2-, C3-, and C7-trisubstituted imidazo-pyridine, demonstrated potent activity against L. major with a half-maximal inhibitory concentration (IC50) of 0.2 µM. nih.gov

In a separate study, a series of imidazo[1,2-a]pyrimidine (B1208166) analogues were evaluated, with compound 24 showing excellent activity against intracellular amastigotes of Leishmania amazonensis (IC50 = 6.63 µM), proving to be more effective than the reference drug miltefosine (IC50 = 12.52 µM). acs.org This compound also exhibited a favorable selectivity index of 12.37, indicating it is over 12 times more toxic to the parasite than to host cells. acs.org

Antileishmanial Activity of Imidazo[1,2-a]pyridine and Related Derivatives

CompoundLeishmania SpeciesStageActivity (IC50)
C2, C3, C7-trisubstituted imidazo-pyridine (3)L. majorNot specified0.2 µM
2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridine (2)L. majorAmastigote4 µM
Compound AL. donovaniPromastigote1.8 µM
Compound 24 (Imidazo[1,2-a]pyrimidine)L. amazonensisAmastigote6.63 µM
Miltefosine (Reference Drug)L. amazonensisAmastigote12.52 µM
Data sourced from de Aquino, T. M., et al. (2023) acs.org, Kumar, A., et al. (2015) nih.gov, and Basavaraju, P., et al. (2021). nih.gov

Antiprotozoal and Anthelmintic Properties

Beyond leishmaniasis, the imidazo[1,2-a]pyridine core has demonstrated a broader range of antiparasitic activities, including antiprotozoal and anthelmintic effects. nih.govresearchgate.net Several derivatives have been synthesized and evaluated for their ability to combat various parasitic worms and protozoa. nih.govresearchgate.net

Early research identified imidazo[1,2-a]pyridines as effective anthelmintic agents, with studies demonstrating their efficacy against infections caused by nematodes of the Trichostrongyloidea family in sheep. nih.gov The structural versatility of this scaffold allows for modifications that can enhance its potency against different types of helminths. researchgate.net

In terms of antiprotozoal activity, some imidazo[1,2-a]pyridine derivatives have been screened against Toxoplasma gondii, the parasite responsible for toxoplasmosis. researchgate.net The broad antiparasitic potential makes this class of compounds a subject of ongoing research in the quest for new treatments for a variety of parasitic diseases. nih.gov

Anti-inflammatory and Analgesic Effects

Imidazo[1,2-a]pyridine derivatives have been recognized for their significant anti-inflammatory and analgesic properties. nih.govuv.es These compounds exert their effects through various mechanisms, most notably through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation and pain. mdpi.comresearchgate.net

Studies have shown that carboxylic acid derivatives of imidazo[1,2-a]pyridines can effectively reduce inflammation in in vivo models. researchgate.net A novel synthetic derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) imidazo[1,2-a]pyridine -3-amine (MIA) , has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in cancer cell lines. nih.gov This indicates that beyond direct enzyme inhibition, these compounds can interfere with key inflammatory signaling cascades. nih.gov The analgesic activity of these derivatives is closely linked to their anti-inflammatory action, as reducing inflammation often leads to a reduction in pain. rjpbr.com

Selective Cyclooxygenase-2 (COX-2) Inhibition

A key focus in the development of anti-inflammatory drugs is the selective inhibition of COX-2 over COX-1. mdpi.com While COX-1 is involved in maintaining normal physiological functions, COX-2 is primarily induced during inflammation. cbijournal.com Selective COX-2 inhibitors can therefore provide anti-inflammatory benefits with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com

Numerous studies have successfully designed and synthesized imidazo[1,2-a]pyridine derivatives as potent and selective COX-2 inhibitors. rjpbr.comnih.gov One series of compounds, featuring a methylsulfonyl pharmacophore, demonstrated significant and specific inhibitory effects on COX-2. rjpbr.com Among these, compounds 5e, 5f, and 5j showed the highest potency with an IC50 value of 0.05 µM, while compound 5i exhibited the highest selectivity, being over 897 times more selective for COX-2 than COX-1. rjpbr.com

Another study reported on a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines. nih.gov The most potent compound from this series, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) , displayed an IC50 of 0.07 µM and a selectivity index of 508.6. nih.gov These findings underscore the potential of the imidazo[1,2-a]pyridine scaffold for creating highly effective and selective anti-inflammatory agents. cbijournal.comnih.gov

Selective COX-2 Inhibition by Imidazo[1,2-a]pyridine Derivatives

CompoundCOX-2 IC50 (µM)Selectivity Index (COX-1 IC50/COX-2 IC50)
Compound 5e0.05144.3
Compound 5f0.05152.1
Compound 5j0.05128.7
Compound 5i0.08897.1
Compound 5n0.07508.6
Data sourced from Dana, N., et al. (2022) rjpbr.com and Mohammadi-Farani, A., et al. (2023). nih.gov

Inhibition of Platelet Aggregation

Research into the broader family of imidazo-fused heterocyclic compounds has revealed potential activities related to platelet function. While specific studies focusing solely on this compound derivatives are limited in this context, related structures such as imidazo-pyrazole derivatives have been investigated for their inhibitory effects on human platelet aggregation. These studies provide a foundation for exploring similar activities within the Imidazo[1,2-a]pyridine class, suggesting a potential avenue for the development of novel antiplatelet agents.

Central Nervous System (CNS) Activities

The Imidazo[1,2-a]pyridine nucleus is a cornerstone in the development of CNS-active agents. nih.gov The pharmacological versatility of its derivatives has led to the discovery of compounds with significant anxiolytic, anticonvulsant, and sedative-hypnotic properties. researchgate.netnih.gov These effects are often attributed to their interaction with neurotransmitter systems in the brain.

Certain Imidazo[1,2-a]pyridine derivatives have demonstrated notable anxiolytic (anti-anxiety) effects. The well-known agent alpidem, which features this core structure, exemplifies the anxiolytic potential of this chemical class. researchgate.net Studies on various synthesized derivatives have confirmed their anti-anxiety profiles in behavioral tests. researchgate.net For instance, research on 2-aryl imidazo[1,2-a]pyridine-3-acetamide derivatives was undertaken to identify new compounds with significant anti-anxiety activities. researchgate.net The anxiolytic effects of some derivatives are linked to their ability to modulate neuroactive steroid synthesis, which in turn influences CNS function. nih.gov

The Imidazo[1,2-a]pyridine scaffold is a recognized pharmacophore for anticonvulsant activity. researchgate.netnih.gov Numerous studies have reported the synthesis and evaluation of new derivatives for their potential to manage seizures. researchgate.netnitk.ac.in

In preclinical models, certain Imidazo[1,2-a]pyridine derivatives have shown protective effects in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. nitk.ac.in For example, compounds 6e and 6f, which feature an electron-rich aryl substituent and a tolyl-substituted oxazolone moiety, demonstrated anticonvulsant activity comparable to the standard drug diazepam. nitk.ac.in These compounds were particularly effective in the scPTZ model, suggesting they act by raising the seizure threshold. nitk.ac.in Furthermore, these active compounds were found to be non-toxic at tested doses in the rotarod neurotoxicity test. nitk.ac.in

The anticonvulsant effects of some 2-phenyl-imidazo[1,2-a]pyridine derivatives have been associated with their action as ligands for peripheral benzodiazepine receptors, which leads to an increase in neurosteroid levels in the brain. nih.gov This was demonstrated by a marked anticonflict effect in the Vogel test, a behavioral model used to screen for anxiolytic and anticonvulsant activity. nih.gov

Table 1: Anticonvulsant Screening of Selected Imidazo[1,2-a]pyridine Derivatives
CompoundMES Screen (% Protection)scPTZ Screen (% Protection)Neurotoxicity (Rotarod Test)
6eActiveActive (comparable to Diazepam)Non-toxic
6fActiveActive (comparable to Diazepam)Non-toxic

The most prominent example of a sedative-hypnotic agent from this class is Zolpidem. researchgate.netnih.govresearchgate.net Its primary use is in the management of insomnia. nih.gov The hypnotic activity of zolpidem involves a reduction in awake activity and an increase in stage 2 sleep. nih.gov Unlike some other hypnotics, it does not significantly reduce the total duration of REM sleep over a whole night, although it may increase the latency to its onset. nih.gov Research on other derivatives has also explored their sedative profiles, often in conjunction with their anxiolytic properties. researchgate.net The sedative effects, much like the anxiolytic and anticonvulsant activities, are often linked to the modulation of GABA-A receptors, though the specific receptor subtype selectivity can vary between different derivatives. nih.govnih.gov

Receptor Ligand Activity

The interaction of Imidazo[1,2-a]pyridine derivatives with various receptors is a key determinant of their pharmacological effects. A significant amount of research has been dedicated to their activity as ligands for benzodiazepine receptors, both central and peripheral.

A series of 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives have been identified as potent and highly selective ligands for the Peripheral Benzodiazepine Receptor (PBR), now also known as the translocator protein (TSPO). nih.govresearchgate.netresearchgate.net These compounds exhibit high affinity for PBRs while showing very low affinity for Central Benzodiazepine Receptors (CBRs). nih.govresearchgate.net

The selectivity for PBR over CBR is heavily influenced by the nature and position of substituents on the imidazopyridine ring system. nih.govnih.gov Specifically, N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides with substituents at the C(6) and C(8) positions have been shown to be more than 1000-fold more selective for PBR. nih.gov For example, compounds designated as CB 34 and CB 50, which have dichloro substituents at both the 6 and 8 positions, demonstrate high affinity and selectivity for PBRs. nih.gov

The binding affinity of these derivatives for PBRs is typically quantified by their IC50 values, which represent the concentration of the ligand required to inhibit 50% of the binding of a reference radioligand, such as [³H]-PK 11195. nih.gov

Table 2: Binding Affinity and Selectivity of Imidazo[1,2-a]pyridine Derivatives for Benzodiazepine Receptors
Compound SeriesSubstitution PatternReceptor SelectivitySelectivity Ratio (IC50 CBR / IC50 PBR)
7f-n6-substitutedVariable (CBR or PBR)0.32 to 232
7o-t6,8-disubstitutedHighly selective for PBR>1000
CB 346,8-dichloroHigh affinity and selectivity for PBRData not specified in ratio
CB 506,8-dichloroHigh affinity and selectivity for PBRData not specified in ratio

The potent and selective binding of these compounds to PBRs is significant because these receptors are involved in stimulating steroidogenesis. nih.gov By acting as PBR agonists, these derivatives can increase the synthesis of neuroactive steroids in both the brain and peripheral tissues, which is believed to contribute to their CNS activities. nih.gov

GABA Receptor Agonism

Derivatives of the imidazo[1,2-a]pyridine class have been investigated as selective positive allosteric modulators (PAMs) of α1-containing GABAA receptors. nih.gov A series of these derivatives has shown potential for antipsychotic activity through this mechanism. nih.gov While some 2-phenyl-imidazo[1,2-a]pyridine derivatives have demonstrated high affinity for peripheral benzodiazepine receptors (PBRs), they exhibited minimal direct effects on GABA-evoked chloride currents in studies using Xenopus oocytes expressing human α1β2γ2S GABAA receptors. researchgate.net This suggests a modulatory role rather than direct agonism at the GABA binding site. researchgate.net The imidazo[1,2-a]pyrimidine scaffold, a related structure, has also been identified as a source of functionally selective ligands for the GABAA receptor benzodiazepine binding site. researchgate.net

Enzyme Inhibitory Activity

A novel series of imidazo[1,2-a]pyridine-based 1,3,4-thiadiazole derivatives has demonstrated significant inhibitory activity against both α-glucosidase and α-amylase, key enzymes in carbohydrate digestion and glucose absorption. In one study, these compounds displayed KI values for α-glucosidase inhibition ranging from 6.09 ± 0.37 to 119.80 ± 12.31 μM. researchgate.net Notably, compounds 8b and 8e from this series showed particularly potent inhibition of the α-glucosidase enzyme, with KI values of 6.09 ± 0.37 μM and 13.03 ± 2.43 μM, respectively. researchgate.net The inhibitory activity of some of these compounds, such as 8b , 8e , and 8i , surpassed that of the reference compound acarbose (KI = 24.36 ± 3.12). researchgate.net For α-amylase, the synthesized compounds exhibited IC50 values in the range of 81.14 to 153.51 μM. researchgate.net

Compoundα-Glucosidase K~I~ (μM)α-Amylase IC~50~ (μM)Reference Compound (Acarbose) α-Glucosidase K~I~ (μM)
8b6.09 ± 0.37Not Determined24.36 ± 3.12
8e13.03 ± 2.43Not Determined
8iHigher than acarboseNot Determined
General Range (8a-k)6.09 - 119.8081.14 - 153.51N/A

The imidazo[1,2-a]pyridine scaffold is a key component in the development of proton pump inhibitors (PPIs). These compounds function by inhibiting the gastric H+/K+-ATPase, the enzyme responsible for gastric acid secretion. Tenatoprazole, an imidazopyridine-based PPI, is noted for its prolonged plasma half-life compared to conventional PPIs. Research into novel imidazo[1,2-a]pyrazine derivatives has also yielded potent reversible inhibitors of the gastric acid pump. The mechanism of action involves the protonation of nitrogen atoms within the imidazopyridine structure in the acidic environment of parietal cells, leading to the formation of a sulfenic acid intermediate that covalently binds to and inhibits the proton pump.

Translocator Protein (TSPO) Binding Ligands

Certain 2-phenyl-imidazo[1,2-a]pyridine acetamide derivatives, which are analogues of alpidem, have been identified as ligands for the 18-kDa translocator protein (TSPO). TSPO is located on the outer mitochondrial membrane and is involved in various cellular processes, including cholesterol transport and steroidogenesis. The binding of these imidazo[1,2-a]pyridine derivatives to TSPO can modulate steroid biosynthesis. Structure-activity relationship studies have indicated that lipophilicity and steric hindrance are important factors in determining whether these ligands act as agonists or antagonists of steroidogenesis. For example, a methoxy substitution at the para position of the 2-phenyl group in one analog resulted in a tenfold increase in steroid production.

Drug Discovery Scaffold Potential

The imidazo[1,2-a]pyridine nucleus is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs. nih.gov Its versatile chemical nature allows for the synthesis of a wide range of derivatives with diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.gov This scaffold's potential is further highlighted by its use in the development of targeted covalent inhibitors, such as those targeting KRAS G12C in cancer cells. The adaptability of the imidazo[1,2-a]pyridine core makes it a valuable starting point for the discovery of new therapeutic agents. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of imidazo[1,2-a]pyridine derivatives. For instance, in the context of Nek2 inhibitors for gastric cancer, SAR analysis of a series of imidazo[1,2-a]pyridines led to the identification of a compound with an IC50 of 38 nM. In the development of anticancer agents, SAR studies have been conducted on imidazo[1,2-a]pyrazine derivatives to improve their cytotoxic effects on various cancer cell lines. The chemical and biological properties of the pyridine ring within the imidazo[1,2-a]pyridine structure are of significant interest for designing new drugs. SAR studies have revealed that the presence and position of substituents like methoxy, hydroxyl, carbonyl, and amino groups can enhance the antiproliferative activity of pyridine derivatives.

Rational Design and Molecular Hybridization

The imidazo[1,2-a]pyridine scaffold is a versatile and privileged structure in medicinal chemistry, lending itself to rational design strategies and molecular hybridization techniques to develop novel therapeutic agents. These approaches aim to optimize the pharmacological profile of lead compounds by enhancing their potency, selectivity, and pharmacokinetic properties.

Rational Design of 8-Substituted Imidazo[1,2-a]pyridine Derivatives

A notable example of rational design is the development of imidazo[1,2-a]pyridine-8-carboxamides as a novel class of antimycobacterial agents. nih.gov Through whole-cell screening against Mycobacterium tuberculosis, this series of compounds was identified as a promising lead. Subsequent optimization was guided by a systematic evaluation of the structure-activity relationship (SAR) to improve potency and physicochemical properties. nih.gov

The design strategy focused on modifications at the 8-position of the imidazo[1,2-a]pyridine core. The general structure of the synthesized compounds consisted of the imidazo[1,2-a]pyridine-8-carboxamide (B121145) core with various substituents. The exploration of different chemical groups at this position allowed for the fine-tuning of the molecule's biological activity.

Detailed SAR studies revealed that the nature of the substituent on the amide nitrogen at the 8-position played a crucial role in the antimycobacterial activity. For instance, the introduction of specific alkyl and aryl groups led to a significant enhancement in potency. The optimization process also involved a careful balance of lipophilicity and other physicochemical parameters to ensure favorable drug-like properties. These efforts resulted in the identification of potent and selective inhibitors of Mycobacterium tuberculosis. nih.gov

Molecular Hybridization Strategies

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different bioactive molecules into a single hybrid compound. This approach can lead to compounds with improved affinity, better efficacy, and a modified selectivity profile, and in some cases, a dual mode of action. The imidazo[1,2-a]pyridine scaffold has been extensively used as a core for developing such hybrid molecules.

One application of this strategy is the synthesis of imidazo[1,2-a]pyridine amide-cinnamamide hybrids as potential antimycobacterial agents. nih.gov This design combines the imidazo[1,2-a]pyridine amide pharmacophore, known for its anti-tubercular activity, with a cinnamamide moiety, another structural motif with reported antimycobacterial properties. The resulting hybrids, such as 2,6-dimethylimidazo[1,2-a]pyridine amide-cinnamamide derivatives, have shown promising activity and serve as a starting point for the development of new lead compounds against multi-drug-resistant tuberculosis. nih.gov

Another example of molecular hybridization involves the creation of imidazo[1,2-a]pyridine-oxadiazole hybrids. nih.gov In one study, a series of these hybrids was synthesized and evaluated for their anti-proliferative activity. The rationale behind this design was to merge the pharmacophoric features of the imidazo[1,2-a]pyridine core with those of the 1,3,4-oxadiazole ring, a heterocycle known to be present in various anticancer agents. The resulting hybrid molecules demonstrated significant cytotoxicity against several cancer cell lines. nih.gov

Furthermore, the imidazo[1,2-a]pyridine scaffold has been hybridized with 1,2,3-triazole moieties. mdpi.com The triazole ring can act as a linker or a pharmacophore itself, and its incorporation into the imidazo[1,2-a]pyridine structure has led to the development of compounds with a range of biological activities.

The following table summarizes selected examples of molecular hybridization strategies involving the imidazo[1,2-a]pyridine scaffold:

Table 1. Examples of Imidazo[1,2-a]pyridine Hybrids and their Biological Activities
Hybrid Type Pharmacophore 2 Linker Target/Activity
Imidazo[1,2-a]pyridine-Cinnamamide Cinnamamide Alkyl carbon chain Antimycobacterial
Imidazo[1,2-a]pyridine-Oxadiazole 1,3,4-Oxadiazole Direct linkage Anti-proliferative
Imidazo[1,2-a]pyridine-Triazole 1,2,3-Triazole Various Anticancer, Antimicrobial

These examples underscore the utility of rational design and molecular hybridization in leveraging the privileged imidazo[1,2-a]pyridine scaffold to generate novel and potent bioactive compounds. While much of the work has been on the broader class of imidazo[1,2-a]pyridines, the principles are directly applicable to the design of novel derivatives based on the this compound core.

Applications Beyond Medicinal Chemistry

Corrosion Inhibition

Derivatives of the imidazo[1,2-a]pyridine (B132010) and related imidazo[1,2-a]pyrimidine (B1208166) scaffolds have emerged as highly effective corrosion inhibitors, particularly for mild steel and carbon steel in acidic environments. frontiersin.orgrsc.org These organic compounds function by adsorbing onto the metal surface, forming a protective barrier that hinders the corrosive process. rdd.edu.iq

The inhibition mechanism involves the presence of heteroatoms (nitrogen and, in some derivatives, oxygen or sulfur) and π-electrons in the aromatic rings, which act as active centers for adsorption. rdd.edu.iq Studies using potentiodynamic polarization have shown that these compounds typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. frontiersin.org The adsorption of these inhibitor molecules on the metal surface generally follows the Langmuir adsorption isotherm, indicating the formation of a monolayer barrier. frontiersin.orgnajah.edu

Research has demonstrated high inhibition efficiencies for various derivatives. For instance, imidazo[1,2-a]pyrimidine-Schiff base derivatives have shown efficiencies up to 96.1% for mild steel in a 1.0 M HCl solution. rsc.org Similarly, an imidazo[4,5-b]pyridine derivative reached a 94% inhibition efficiency for mild steel under similar conditions. najah.edu

Performance of Imidazo[1,2-a]pyridine and Related Derivatives as Corrosion Inhibitors

Inhibitor CompoundMetalCorrosive MediumConcentrationMaximum Inhibition Efficiency (%)Reference
IPY 2 (Imidazo[1,2-a]pyrimidine-Schiff base derivative)Mild Steel1.0 M HCl10⁻³ M96.10 rsc.org
OPIP (Imidazo[1,2-a]pyrimidine derivative)Mild Steel1.0 M HCl0.1 mmol L⁻¹91.9 frontiersin.org
6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine (P1)Mild Steel1.0 M HCl10⁻³ M94.0 najah.edu
BDIPMA (Imidazo[1,2-a]pyridine derivative)Carbon Steel3.5% NaClNot SpecifiedGood rdd.edu.iq

Material Science Applications

The imidazo[1,2-a]pyridine ring system is recognized for its importance in material sciences, largely due to its rigid, planar structure and inherent electronic properties. nih.gov The scaffold's electron-accepting nature makes it a valuable building block for constructing functional organic materials, particularly for applications in electronics. nih.gov While specific applications incorporating the parent compound Imidazo[1,2-a]pyridin-8-ol are not extensively documented, the broader class of its derivatives is explored for creating novel polymers and materials with tailored electronic and photophysical characteristics. The ability of some compounds in this class to exhibit excited-state intramolecular proton transfer (ESIPT) further enhances their potential in the development of smart materials and sensors. nih.gov

Optical Properties (e.g., Cell Imaging, Metal Sensing, OLEDs)

The imidazo[1,2-a]pyridine scaffold is an excellent fluorophore, forming the basis for a wide array of fluorescent probes and materials for optoelectronic devices. Its rigid structure minimizes non-radiative decay, leading to strong fluorescence, while allowing for functionalization to tune its optical response to specific analytes or to achieve desired emission colors.

Cell Imaging

Derivatives of imidazo[1,2-a]pyridine have been successfully developed as fluorescent probes for bioimaging. These probes are designed to be "turn-on" or "turn-off" sensors that exhibit a change in fluorescence intensity upon reacting with a specific biological target. Their good cell permeability and low cytotoxicity make them suitable for imaging in living cells. nih.gov

Notable examples include:

A probe for imaging cysteine in HepG2 cells and zebrafish, which showed a 76-fold fluorescence enhancement upon detection. nih.govbohrium.com

A sensor for detecting hydrazine, a toxic compound, was successfully applied for imaging in HepG2 cells. researchgate.net

Fluorescent probes have been designed to visualize and track hydrogen peroxide (H₂O₂) in A549 cells. mdpi.com

Probes capable of detecting metal ions like Fe³⁺ and Hg²⁺ have demonstrated utility in imaging within HeLa cells. nih.govrsc.org

Metal Sensing

The ability to chelate with metal ions has made the imidazo[1,2-a]pyridine scaffold a prime candidate for developing highly sensitive and selective fluorescent metal sensors. These sensors are crucial for environmental monitoring and biological studies due to the significant impact of heavy metal ions.

For example, a fused imidazopyridine-based sensor was developed for the dual detection of Fe³⁺ and Hg²⁺. It acted as a "turn-on" sensor for Fe³⁺ and a "turn-off" sensor for Hg²⁺, with excellent selectivity over other competing cations. nih.govrsc.org The limits of detection (LOD) for this sensor were remarkably low, at 4.0 ppb for Fe³⁺ and 1.0 ppb for Hg²⁺. nih.govrsc.org Another probe, functionalized with xanthene, was designed for the naked-eye detection of Hg²⁺. rsc.org

Organic Light-Emitting Diodes (OLEDs)

In the field of optoelectronics, the imidazo[1,2-a]pyridine moiety has been employed as a potent electron acceptor in the design of bipolar deep-blue fluorescent emitters for OLEDs. nih.gov By combining it with an electron-donating unit, researchers have created materials that exhibit high quantum yields and excellent thermal stability.

OLEDs fabricated with these materials have demonstrated high performance with negligible efficiency roll-off at increasing current densities. This stability is a critical factor for practical display and lighting applications.

Performance of Imidazo[1,2-a]pyridine-Based Emitters in Deep-Blue OLEDs

Emitter CompoundDevice TypeMaximum External Quantum Efficiency (EQE)CIE Coordinates (x, y)Reference
IP-PPINon-doped4.85%(0.153, 0.097) nih.gov
IP-DPPINon-doped4.74%(0.154, 0.114) nih.gov
IP-PPI40 wt% doped5.23%(0.154, 0.077) nih.gov
IP-DPPI20 wt% doped6.13%(0.153, 0.078) nih.gov

Q & A

Q. What are the most efficient synthetic routes for Imidazo[1,2-a]pyridin-8-ol derivatives?

A multi-step synthesis using 2-aminonicotinic acid and α-haloketones in ethanol, followed by amide coupling with HATU/DIPEA, yields derivatives with 93–97% efficiency. Characterization via FT-IR, 1H^1H NMR, and mass spectrometry ensures structural validation. Solvent choice (e.g., ethanol) and catalyst systems are critical for scalability and purity .

Q. How can researchers characterize this compound derivatives?

Standard methods include spectroscopic techniques: 1H^1H NMR for proton environments, FT-IR for functional groups, and mass spectrometry for molecular weight confirmation. Advanced purity checks use HPLC, while X-ray crystallography resolves stereochemical ambiguities .

Q. What are the key pharmacological targets of this compound derivatives?

These derivatives show activity against bacterial (e.g., Staphylococcus aureus, E. coli) and fungal (Candida albicans) strains via membrane disruption or enzyme inhibition. Anti-ulcer properties involve modulation of gastric acid secretion pathways .

Advanced Research Questions

Q. How can conflicting data on biological efficacy be resolved?

Discrepancies in antimicrobial activity (e.g., compound 2 vs. 5 against Pseudomonas aeruginosa) require structure-activity relationship (SAR) studies and molecular docking to identify binding affinities. Dose-response assays and cytotoxicity profiling further validate selectivity .

Q. What computational tools optimize this compound synthesis?

Density Functional Theory (DFT) predicts reaction pathways, while COMSOL Multiphysics simulates mass transfer in scaled-up processes. Machine learning models (e.g., neural networks) prioritize substituents for target activity, reducing trial-and-error experimentation .

Q. How do reaction conditions influence yield and selectivity?

Factorial design experiments optimize variables like temperature, solvent polarity, and catalyst loading. For example, HATU outperforms EDCl in amide coupling at 25°C, minimizing side products. Reaction monitoring via in-situ IR ensures kinetic control .

Q. What advanced characterization techniques resolve structural ambiguities?

Hirshfeld surface analysis quantifies non-covalent interactions (e.g., π-stacking), while 13C^{13}C-NMR isotopomer studies track metabolic stability. Solid-state NMR distinguishes polymorphic forms critical for bioavailability .

Q. How are therapeutic mechanisms validated in vivo?

Neuroprotective effects (e.g., acetylcholinesterase inhibition) are tested in transgenic rodent models using Morris water maze assays. Pharmacokinetic studies with LC-MS/MS quantify blood-brain barrier penetration and metabolite profiling .

Q. What strategies address low aqueous solubility in drug development?

Co-crystallization with succinic acid or PEGylation enhances solubility. Micellar encapsulation using poloxamers improves bioavailability, validated via dynamic light scattering (DLS) and in vitro dissolution assays .

Q. How can synthetic byproducts be minimized in large-scale production?

Continuous flow reactors reduce residence time, suppressing dimerization. Membrane separation technologies (e.g., nanofiltration) isolate intermediates, achieving >99% purity. Process Analytical Technology (PAT) ensures real-time quality control .

Methodological Considerations

  • Experimental Design : Use factorial designs to test multiple variables (e.g., solvent, catalyst ratio) and identify interactions. Quasi-experimental setups with control groups isolate compound-specific effects .
  • Data Contradiction Analysis : Apply meta-analytical frameworks to reconcile divergent results, emphasizing statistical power and assay standardization. Cross-validate findings using orthogonal methods (e.g., SPR vs. ITC for binding affinity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.